3-(1,1-Dimethylallyl)scopoletin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19723-23-0 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-5-15(2,3)10-6-9-7-13(18-4)11(16)8-12(9)19-14(10)17/h5-8,16H,1H2,2-4H3 |
InChI Key |
NEUWPSXOYGGGFO-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC |
Canonical SMILES |
CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC |
melting_point |
132-135°C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
3-(1,1-Dimethylallyl)scopoletin chemical structure and properties
An In-depth Technical Guide to 3-(1,1-Dimethylallyl)scopoletin
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)-2H-chromen-2-one, is a member of the 7-hydroxycoumarins class of organic compounds. It is a derivative of scopoletin, a naturally occurring coumarin found in various plants.[1][2] The core structure consists of a coumarin skeleton with a methoxy group at the C6 position, a hydroxyl group at the C7 position, and a 1,1-dimethylallyl (also known as a prenyl) group attached at the C3 position.[3] This compound has been reported in plants such as Antidesma pentandrum var. barbatum and Ruta graveolens.[4]
Chemical Structure
IUPAC Name: 7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one[4]
Chemical Formula: C₁₅H₁₆O₄[3][5]
SMILES: COC1=CC2=C(OC(=O)C(=C2)C(C)(C)C=C)C=C1O[3]
InChI Key: NEUWPSXOYGGGFO-UHFFFAOYSA-N[3]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 260.28 g/mol | [4] |
| Monoisotopic Mass | 260.104859 Da | |
| Physical Description | Solid | [4] |
| Melting Point | 132 - 135 °C | [4] |
| XlogP (Predicted) | 3.5 | [3] |
Experimental Protocols and Methodologies
While specific, detailed experimental protocols for this compound are not extensively published, this section outlines the general methodologies for its synthesis and the evaluation of its biological activity based on studies of related coumarins.
Synthesis
The synthesis of prenylated coumarins like this compound typically involves the introduction of a dimethylallyl group onto the parent coumarin scaffold. A common method is the Claisen rearrangement.[6] The synthesis can be generalized as the reaction of scopoletin with a prenylating agent such as 3,3-dimethylallyl bromide.[6]
Cytotoxicity Assessment (MTT Assay)
To evaluate the anticancer potential of coumarin derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Derivatives of the parent compound scopoletin have shown potent cytotoxic activity against various cancer cell lines.[1]
Biological Activity and Signaling Pathways
While research specifically on this compound is limited, the parent compound, scopoletin, and its derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and potent anticancer activities.[1][2][7][8]
Anticancer Activity
Scopoletin and its derivatives have demonstrated significant anticancer effects across various cancer cell lines.[7][9] The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[10] For instance, a novel scopoletin derivative, SC-III3, was shown to induce cytotoxicity in hepatocellular carcinoma cells by causing oxidative DNA damage, which in turn activates the Ataxia Telangiectasia-Mutated (ATM) nuclear protein kinase.[1] Activation of ATM triggers downstream signaling cascades involving checkpoint kinases (Chk1/Chk2) and the tumor suppressor p53, ultimately leading to cell cycle arrest and apoptosis.[1][10]
References
- 1. SC-III3, a novel scopoletin derivative, induces cytotoxicity in hepatocellular cancer cells through oxidative DNA damage and ataxia telangiectasia-mutated nuclear protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C15H16O4) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C15H16O4 | CID 5377569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C15H16O4 | CID 5377569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Scopoletin|lookchem [lookchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Cancer Potential of Scopoletin Derivatives Across Diverse Cancer Cell Lines: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Final Step in Scopoletin Modification: A Technical Guide to the Biosynthesis of 3-(1,1-Dimethylallyl)scopoletin in Plants
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthesis of 3-(1,1-Dimethylallyl)scopoletin, a prenylated coumarin with significant biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism and the discovery of novel therapeutic agents.
Introduction
Coumarins are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway. Their basic chemical structure can be extensively modified through processes such as hydroxylation, methylation, and prenylation, leading to a wide array of compounds with diverse biological functions. This compound is a notable example of a prenylated coumarin, where a dimethylallyl group is attached to the C-3 position of the scopoletin core. This modification often enhances the bioactivity of the parent molecule. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel pharmaceuticals.
The Biosynthetic Pathway: From Phenylpropanoids to Scopoletin
The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, leading to the formation of its precursor, scopoletin.
The key enzymatic steps leading to scopoletin are:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
p-Coumarate 3'-Hydroxylase (C3'H): Further hydroxylates p-coumaric acid to yield caffeic acid.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeic acid to produce ferulic acid.
-
4-Coumarate-CoA Ligase (4CL): Activates ferulic acid to its CoA-ester, feruloyl-CoA.
-
Feruloyl-CoA 6'-Hydroxylase (F6'H) and Coumarin Synthase (COSY): Catalyze the final steps of ortho-hydroxylation and lactonization to form scopoletin.
The Crucial Prenylation Step: Formation of this compound
The final and defining step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the C-3 position of the scopoletin molecule. This reaction is catalyzed by a specific prenyltransferase (PT) .
While a specific "scopoletin 3-prenyltransferase" has not yet been isolated and fully characterized from any plant species, the existence of such an enzyme is strongly implied by the natural occurrence of 3-prenylated coumarins. Research on other coumarin prenyltransferases, such as those from Petroselinum crispum (parsley) which prenylate umbelliferone at the C-6 and C-8 positions, suggests that these enzymes are often membrane-bound and exhibit high substrate and regioselectivity.
Quantitative Data on Related Coumarin Prenyltransferases
To provide a framework for the potential kinetic properties of a scopoletin 3-prenyltransferase, we have summarized available data from a characterized coumarin prenyltransferase from Citrus limon that acts on a different coumarin substrate.
| Enzyme | Substrate | Prenyl Donor | Km (Substrate) | Km (Prenyl Donor) | Optimal pH | Divalent Cation Requirement |
| Bergaptol 5-O-geranyltransferase (Citrus limon) | Bergaptol | Geranyl Diphosphate (GPP) | 140 µM | 9 µM | Neutral to weak alkaline | Mg2+, Mn2+, Co2+, Zn2+ |
Table 1: Kinetic properties of a characterized coumarin prenyltransferase. This data can serve as a reference for designing experiments to characterize a putative scopoletin 3-prenyltransferase.
Experimental Protocols
The following protocols are adapted from established methods for the assay of aromatic prenyltransferases and can be modified for the characterization of a scopoletin 3-prenyltransferase.
Preparation of Microsomal Enzyme Fractions
-
Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone).
-
Filter the homogenate through several layers of cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT).
In Vitro Prenyltransferase Assay
-
Prepare a reaction mixture containing:
-
50 µL of the microsomal enzyme preparation
-
10 µL of scopoletin solution (in DMSO, final concentration 10-500 µM)
-
10 µL of DMAPP solution (final concentration 10-500 µM)
-
30 µL of assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of ice-cold ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the ethyl acetate layer.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent (e.g., methanol) for analysis.
Product Analysis by HPLC
-
Inject the resuspended sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Use a gradient elution program with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Monitor the eluate using a UV-Vis detector at a wavelength suitable for detecting coumarins (e.g., 320-340 nm).
-
Identify and quantify the product by comparing its retention time and UV spectrum with an authentic standard of this compound. Further confirmation can be achieved using mass spectrometry (LC-MS).
Regulation of Biosynthesis
The biosynthesis of coumarins, including their prenylated derivatives, is often regulated by various internal and external stimuli. Transcription factors from the MYB, bHLH, AP2, and WRKY families have been implicated in the regulation of coumarin biosynthetic genes. Environmental stresses such as pathogen attack, UV radiation, and nutrient deficiencies (e.g., iron and phosphorus) can also induce the accumulation of these compounds as part of the plant's defense response. The specific signaling pathways that control the C-3 prenylation of scopoletin are an active area of research.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a key diversification step in coumarin metabolism. While the upstream pathway to scopoletin is well-understood, the identification and characterization of the specific C-3 prenyltransferase remains a critical research goal. The experimental approaches outlined in this guide provide a roadmap for researchers to isolate and characterize this elusive enzyme. A deeper understanding of its catalytic mechanism and regulation will pave the way for the metabolic engineering of plants and microorganisms for the sustainable production of this and other valuable prenylated coumarins for pharmaceutical and other applications.
3-(1,1-Dimethylallyl)scopoletin CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available scientific data for the coumarin derivative 3-(1,1-Dimethylallyl)scopoletin. Due to the limited availability of specific experimental data for this compound in public literature and databases, this guide also furnishes detailed information for its parent compound, scopoletin, to serve as a foundational reference. This document includes the Chemical Abstracts Service (CAS) number for this compound, spectral data for scopoletin, a generalized experimental protocol for coumarin isolation, and a summary of the known biological activities of scopoletin. A generalized workflow for the isolation and characterization of natural products is also provided.
Compound Identification
-
Compound Name: this compound
-
IUPAC Name: 7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one
-
CAS Number: 19723-23-0
-
Molecular Formula: C₁₅H₁₆O₄
-
Molecular Weight: 260.28 g/mol
Spectral Data
Table 1: Spectral Data for Scopoletin
| Data Type | Values |
| ¹H NMR | δ 3.93 (s, 3H, -OCH₃), δ 6.23 (d, J=9.2 Hz, 1H, H-3), δ 6.79 (s, 1H, H-8), δ 7.14 (s, 1H, H-5), δ 7.88 (d, J=9.2 Hz, 1H, H-4) |
| ¹³C NMR | δ 56.3 (-OCH₃), δ 103.2 (C-8), δ 109.5 (C-5), δ 111.4 (C-4a), δ 113.4 (C-3), δ 143.5 (C-4), δ 144.1 (C-7), δ 149.8 (C-6), δ 151.2 (C-8a), δ 161.5 (C=O) |
| IR (cm⁻¹) | 3341 (O-H stretch), 2875 (C-H stretch), 1703 (C=O stretch, lactone), 1606 (C=C stretch, aromatic) |
| Mass Spec. | m/z 192 (M⁺), 191 (M-H)⁺ |
Note: NMR data can vary slightly based on the solvent used.
Experimental Protocols
A specific, detailed experimental protocol for the isolation of this compound is not extensively documented. However, a general methodology for the isolation of coumarins from plant sources, such as Ruta graveolens or Toddalia asiatica where related compounds are found, is presented below.
Generalized Protocol for Coumarin Isolation from Plant Material
-
Extraction:
-
Air-dried and powdered plant material (e.g., leaves, roots) is subjected to extraction with a solvent of medium polarity, such as dichloromethane or ethyl acetate, using techniques like maceration or Soxhlet extraction.
-
-
Fractionation:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to column chromatography over silica gel.
-
A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute different fractions.
-
-
Isolation and Purification:
-
Fractions are monitored by thin-layer chromatography (TLC), often visualized under UV light (coumarins typically fluoresce).
-
Fractions containing compounds with similar TLC profiles are combined.
-
The targeted fractions are further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is determined using spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry, and IR spectroscopy.
-
Biological Activity and Signaling Pathways
There is limited specific information on the biological activities and associated signaling pathways for this compound. The biological profile of its parent compound, scopoletin , has been more extensively studied and includes a wide range of activities.
Known Biological Activities of Scopoletin:
-
Anti-inflammatory: Scopoletin has been shown to exert anti-inflammatory effects.
-
Antioxidant: It demonstrates significant antioxidant properties.
-
Antimicrobial: The compound has reported antibacterial and antifungal activities.
-
Neuroprotective: Studies suggest scopoletin may have protective effects on the nervous system.
The specific impact of the 3-(1,1-dimethylallyl) substitution on the biological activity of the scopoletin scaffold is an area for further research.
Visualizations
As no specific signaling pathway for this compound has been elucidated, a generalized workflow for the isolation and characterization of natural products is provided below. This diagram illustrates a logical experimental flow relevant to the target audience.
Caption: Generalized workflow for natural product isolation.
A Comprehensive Technical Guide to 3-Prenylcoumarins: Synthesis, Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone-containing secondary metabolites, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological properties. Among the various substituted coumarins, 3-prenylcoumarins have emerged as a particularly interesting subgroup due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. The presence of the lipophilic prenyl group at the C-3 position of the coumarin scaffold is often associated with enhanced bioactivity. This technical guide provides a comprehensive review of the literature on 3-prenylcoumarins, focusing on their synthesis, biological activities with quantitative data, detailed experimental protocols for key assays, and the signaling pathways they modulate.
Synthesis of 3-Prenylcoumarins
The synthesis of 3-prenylcoumarins can be achieved through several methods, with the direct prenylation of coumarin precursors being a common approach.
General Synthetic Protocol: Direct Prenylation
A widely used method for the synthesis of 3-prenylcoumarins involves the direct prenylation of a hydroxyl- or alkoxy-substituted coumarin with a prenylating agent in the presence of a Lewis acid catalyst.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of the starting coumarin (1 equivalent) in a dry aprotic solvent (e.g., dioxane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., boron trifluoride etherate, Et₂O–BF₃) (3 equivalents).
-
Addition of Prenylating Agent: To the stirred solution, add the prenylating agent, such as 2-methyl-3-buten-2-ol (5 equivalents), dissolved in the same dry solvent.
-
Reaction Conditions: Heat the reaction mixture to 85°C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a mixture of ether and water.
-
Extraction: Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain the pure 3-prenylcoumarin.
Biological Activities and Quantitative Data
3-Prenylcoumarins exhibit a range of biological activities, with quantitative data from various studies summarized below.
Anti-inflammatory Activity
Several 3-prenylcoumarins have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cell lines like RAW 264.7.
| Compound | Assay System | IC₅₀ (µM) | Reference |
| 6,8-dichloro-3-(2-methoxyphenyl)coumarin | NO production in RAW264.7 | 8.5 | [2] |
| 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin | NO production in RAW264.7 | 6.9 | [2] |
Neuroprotective Effects
Certain prenylated coumarins have shown promise as neuroprotective agents, protecting neuronal cells from excitotoxicity.
| Compound | Assay System | Effective Concentration (µM) | Reference |
| 7-isopentenyloxycoumarin | NMDA-induced toxicity in cortical cell cultures | 1 - 10 | [3] |
| Auraptene | NMDA-induced toxicity in cortical cell cultures | 1 - 10 | [3] |
Antioxidant Activity
The antioxidant potential of coumarin derivatives has been evaluated using various in vitro assays, such as the DPPH radical scavenging method.
| Compound | Assay Method | IC₅₀ (µM) | Reference |
| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | DPPH scavenging | - | [4] |
| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | DPPH scavenging | - | [4] |
| Coumarin-3-sulfonamides (Compound 18) | DPPH scavenging | 7.1 | [5] |
| Coumarin-3-sulfonamides (Compound 19) | ABTS scavenging | 8.8 | [5] |
Note: Some studies did not report specific IC₅₀ values but indicated significant activity.
Experimental Protocols for Key Biological Assays
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Test compounds (3-prenylcoumarins)
-
96-well culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance and reflects the amount of NO produced.
MTT Assay for Cell Viability and Neuroprotection
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and the protective effects of compounds against cellular toxins.
Materials:
-
Neuronal cell line (e.g., PC12 or primary cortical neurons)
-
Appropriate cell culture medium
-
Neurotoxin (e.g., NMDA, rotenone, or H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds (3-prenylcoumarins)
-
96-well culture plates
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Treatment: Pre-treat the cells with different concentrations of the 3-prenylcoumarin compounds for a specified duration (e.g., 1-2 hours).
-
Induction of Toxicity: Add the neurotoxin to the wells (except for the control group) to induce cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if using a dual-wavelength reader). Cell viability is proportional to the absorbance.[6][7]
Signaling Pathways Modulated by Coumarins
The anti-inflammatory and antioxidant effects of coumarins, including 3-prenylcoumarins, are often mediated through the modulation of key signaling pathways such as NF-κB and Nrf2.
NF-κB Signaling Pathway
The NF-κB (nuclear factor-kappa B) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of inflammatory genes, including iNOS (inducible nitric oxide synthase), which produces NO. Coumarins can inhibit this pathway, thereby reducing the inflammatory response.
Nrf2 Signaling Pathway
The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. Several natural coumarins have been shown to activate this protective pathway.[7][8]
Conclusion
3-Prenylcoumarins represent a promising class of natural product-derived compounds with a wide array of pharmacological activities. Their synthesis is readily achievable, and their biological effects, particularly their anti-inflammatory and neuroprotective properties, are well-documented. The modulation of key signaling pathways like NF-κB and Nrf2 appears to be a central mechanism underlying their bioactivity. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of 3-prenylcoumarins. Further research focusing on structure-activity relationships, in vivo efficacy, and safety profiles will be crucial in translating the promise of these compounds into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3-(1,1-Dimethylallyl)scopoletin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,1-Dimethylallyl)scopoletin, a prenylated derivative of the naturally occurring coumarin scopoletin, is a compound of increasing interest in pharmacological research. Understanding its solubility in common laboratory solvents is a critical first step in experimental design, formulation development, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the available solubility data for the parent compound, scopoletin, and offers detailed experimental protocols to determine the precise solubility of this compound. Furthermore, it explores the known signaling pathways associated with scopoletin, providing a basis for investigating the molecular mechanisms of its dimethylallyl derivative.
Solubility Profile: Insights from the Parent Compound
Quantitative Solubility Data for Scopoletin
| Solvent | Solubility | Temperature | Method |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | Not Specified | Not Specified |
| Dimethylformamide (DMF) | ~50 mg/mL[1] | Not Specified | Not Specified |
| Ethanol | ~2 mg/mL[1] | Not Specified | Not Specified |
| Chloroform | Soluble | Not Specified | Not Specified |
| Hot Ethanol | Soluble | Not Specified | Not Specified |
| Hot Acetic Acid | Soluble | Not Specified | Not Specified |
| Water | Sparingly Soluble[1] / Slightly Soluble | Not Specified | Not Specified |
| Aqueous Buffers | Sparingly Soluble[1] | Not Specified | Not Specified |
| Benzene | Almost Insoluble | Not Specified | Not Specified |
| Cold Ethanol | Slightly Soluble | Not Specified | Not Specified |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following established experimental protocols are recommended.
Saturation Shake-Flask Method (Gold Standard)
This method determines the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials containing the selected laboratory solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, acetone, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the undissolved solid. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.
High-Throughput Kinetic Solubility Assay (Nephelometry)
This method provides a rapid assessment of a compound's tendency to precipitate from a solution and is suitable for early-stage drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS).
-
Precipitation Induction: The addition of the aqueous buffer will cause the compound to precipitate if its solubility limit is exceeded.
-
Incubation: Incubate the microplate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Nephelometric Measurement: Measure the light scattering of the samples in the microplate using a nephelometer. The amount of scattered light is proportional to the amount of precipitate.
-
Data Analysis: The kinetic solubility is typically reported as the concentration at which the first signs of precipitation are observed.
Signaling Pathways of Scopoletin: A Potential Framework for its Derivative
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the known pathways of its parent compound, scopoletin, provide a strong foundation for future research.
PI3K/Akt/mTOR Signaling Pathway
Scopoletin has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by scopoletin.
Nrf2/ARE Signaling Pathway
Scopoletin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. This pathway plays a key role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxifying enzymes.
Caption: Activation of the Nrf2/ARE pathway by scopoletin.
Biosynthesis of Scopoletin
The biosynthesis of scopoletin occurs via the phenylpropanoid pathway. Understanding this pathway is essential for the potential biotechnological production of scopoletin and its derivatives.
Caption: Simplified biosynthetic pathway of scopoletin.
Conclusion
While direct solubility data for this compound remains to be experimentally determined, this guide provides a robust framework for researchers. By leveraging the known properties of scopoletin and employing standardized solubility determination protocols, scientists can effectively characterize this promising compound. Furthermore, the exploration of related signaling pathways offers a strategic direction for investigating its pharmacological mechanisms of action, ultimately accelerating its potential translation into therapeutic applications.
References
An In-depth Technical Guide to the Predicted ADME/Tox Properties of 3-(1,1-Dimethylallyl)scopoletin
Executive Summary
3-(1,1-Dimethylallyl)scopoletin is a prenylated coumarin, a class of compounds with diverse biological activities. Understanding its ADME/Tox profile is crucial for its development as a potential therapeutic agent. This document provides a comprehensive overview of the predicted ADME/Tox properties, detailed experimental protocols for their assessment, and relevant biological pathways. The addition of the lipophilic 3-(1,1-dimethylallyl) group to the scopoletin scaffold is expected to significantly influence its pharmacokinetic and toxicological profile compared to the parent compound.
Predicted Physicochemical and ADME Properties
The following tables summarize the predicted physicochemical and ADME properties of the surrogate molecule, 3-(1,1-Dimethylallyl)herniarin. These properties are fundamental in determining the pharmacokinetic behavior of a compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Formula | C15H16O3 | Provides the elemental composition. |
| Molecular Weight | 244.29 g/mol | Influences diffusion and transport across biological membranes. |
| LogP (Lipophilicity) | 3.5 - 4.5 | A key determinant of solubility, permeability, and plasma protein binding. |
| Water Solubility (LogS) | -4.0 to -5.0 | Affects dissolution and absorption. Values in this range suggest poor to moderate solubility.[2][5] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration.[6] |
| Number of Rotatable Bonds | 3 | Indicates molecular flexibility, which can impact binding to targets and metabolic enzymes. |
| Hydrogen Bond Donors | 0 | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and membrane permeability. |
Table 2: Predicted ADME Properties
| Parameter | Prediction | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (Papp) | High | Suggests good passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be a substrate for P-gp, a major efflux transporter, which is favorable for oral bioavailability.[7] |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Yes | The compound may cross the blood-brain barrier, which could be desirable for CNS targets but a liability for peripheral targets. |
| Plasma Protein Binding | High | High binding to plasma proteins can limit the free fraction of the drug available for therapeutic action and metabolism. |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP1A2.[1] |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C9.[1] |
| CYP2C19 Inhibitor | No | Unlikely to cause drug-drug interactions via inhibition of CYP2C19. |
| CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions via inhibition of CYP2D6. |
| CYP3A4 Inhibitor | Yes | High potential for drug-drug interactions with a wide range of drugs metabolized by CYP3A4.[1] |
| Excretion | ||
| Total Clearance | Low | Suggests a potentially longer half-life in the body. |
Predicted Toxicological Properties
The following table outlines the predicted toxicity profile of the surrogate molecule. Early identification of potential toxicities is a critical step in drug development.
Table 3: Predicted Toxicity Profile
| Endpoint | Prediction | Potential Implications |
| AMES Mutagenicity | Non-mutagenic | The compound is unlikely to be mutagenic, which is a positive safety indicator.[8] |
| hERG Inhibition | Low risk | Low probability of causing cardiotoxicity through blockade of the hERG potassium channel. |
| Hepatotoxicity | Yes | Potential to cause liver injury. This is a significant concern that would require careful monitoring in preclinical and clinical studies. |
| Skin Sensitization | No | Unlikely to cause an allergic reaction upon skin contact. |
| Oral Rat Acute Toxicity (LD50) | ~500 mg/kg (Class III) | Indicates moderate acute toxicity. |
Experimental Protocols
Detailed methodologies for key in vitro ADME/Tox assays are provided below.
Caco-2 Permeability Assay
This assay is used to predict human intestinal absorption of drugs.[9]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for 18-22 days to form a differentiated and polarized monolayer.[9][10]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A paracellular marker such as Lucifer yellow is also used to ensure the tightness of the cell junctions.[10][11]
-
Transport Experiment:
-
The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (typically 2 hours) to determine the A-to-B permeability.[10][11]
-
For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A permeability).[10]
-
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[10] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[10]
CYP450 Inhibition Assay
This assay assesses the potential of a compound to cause drug-drug interactions.
-
Incubation: The test compound is incubated with human liver microsomes (which contain CYP enzymes) and a specific substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4).[12]
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor mixture containing NADPH.
-
Reaction Termination: After a short incubation period, the reaction is stopped by adding a quenching solvent (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. A dose-response curve is generated to determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[13]
hERG Patch-Clamp Assay
This is the gold standard for assessing the risk of drug-induced cardiac arrhythmia.[14]
-
Cell Line: A mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage protocol.[15][16]
-
Compound Application: The cells are perfused with a control solution, and then with solutions containing increasing concentrations of the test compound.
-
Data Analysis: The inhibitory effect of the compound on the hERG current is measured at each concentration. A dose-response curve is constructed to determine the IC50 value.[15]
Ames Test (Bacterial Reverse Mutation Assay)
This assay is used to assess the mutagenic potential of a compound.[17][18][19][20][21]
-
Bacterial Strains: Histidine-dependent mutant strains of Salmonella typhimurium are used. These strains cannot grow in a histidine-free medium unless a reverse mutation occurs.[17][18]
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[17][19]
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.[19]
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[18]
Visualization of Workflows and Pathways
ADME/Tox Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of ADME/Tox properties.
Caption: A typical workflow for in vitro ADME/Tox screening.
Nrf2 Signaling Pathway
Prenylated coumarins have been reported to modulate the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[22][23] Activation of this pathway can be a mechanism of hepatoprotection or, conversely, could be related to certain toxicities.
Caption: Modulation of the Nrf2 antioxidant pathway by coumarins.
References
- 1. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phytojournal.com [phytojournal.com]
- 6. eijppr.com [eijppr.com]
- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 8. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]
- 9. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. google.com [google.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. sophion.com [sophion.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Mechanism of Action for 3-(1,1-Dimethylallyl)scopoletin: A Technical Guide
Disclaimer: The following is a theoretical guide to the mechanism of action of 3-(1,1-Dimethylallyl)scopoletin. As of the date of this document, there is a lack of direct experimental data for this specific derivative. The proposed mechanisms are extrapolated from the known biological activities of the parent compound, scopoletin, and structure-activity relationships of similar prenylated coumarins.
Introduction
Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin with a wide range of documented pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Its therapeutic potential has led to interest in the development of synthetic derivatives with enhanced potency and specificity. This compound is one such derivative, featuring a prenyl group at the C3 position of the coumarin ring. This modification is hypothesized to modulate the biological activity of the parent molecule. This technical guide outlines the theoretical mechanism of action of this compound, drawing upon the established pathways of scopoletin and the known influence of prenylation on the bioactivity of phenolic compounds.
Core Theoretical Mechanisms of Action
The addition of a lipophilic 1,1-dimethylallyl (also known as a reverse prenyl) group to the C3 position of scopoletin is predicted to enhance its interaction with cellular membranes and hydrophobic binding pockets of target proteins. This may lead to altered potency and potentially novel mechanisms of action compared to the parent compound. The core theoretical mechanisms are categorized into anticancer, anti-inflammatory, and antioxidant activities.
Anticancer Activity
Scopoletin has been shown to exert anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5] The 3-(1,1-Dimethylallyl) derivative is theorized to follow similar pathways, with potentially enhanced efficacy.
The primary proposed mechanism for the anticancer activity of this compound is the induction of programmed cell death, or apoptosis, in cancer cells. This is likely mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: The compound is hypothesized to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. This, in turn, activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[6][7]
-
Extrinsic Pathway: It may also upregulate the expression of death receptors on the cancer cell surface, making them more susceptible to apoptosis-inducing ligands.
Several critical signaling pathways implicated in cancer cell survival and proliferation are likely targets of this compound.
-
PI3K/Akt Pathway: Scopoletin is known to inhibit the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8] The prenylated derivative is expected to retain this activity, potentially with greater potency, leading to decreased phosphorylation of Akt and its downstream targets.
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in promoting inflammation and cell survival in many cancers. Scopoletin has been shown to suppress NF-κB activation.[6] this compound is theorized to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the transcription of its target genes.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation and differentiation. The compound may modulate the activity of ERK, JNK, and p38 MAPK, contributing to its anticancer effects.
Scopoletin has been observed to induce cell cycle arrest, particularly at the G0/G1 or G2/M phases, in various cancer cell lines.[8][9] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs). This compound is expected to exhibit similar activity, preventing cancer cells from progressing through the cell cycle and undergoing division.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. The anti-inflammatory effects of this compound are likely mediated by the inhibition of pro-inflammatory enzymes and cytokines.
-
Inhibition of Pro-inflammatory Enzymes: The compound is predicted to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the production of prostaglandins and leukotrienes, respectively.
-
Suppression of Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, this compound would theoretically reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and disease. Scopoletin is a known antioxidant.[10]
-
Direct Radical Scavenging: The phenolic hydroxyl group on the coumarin ring of this compound can directly scavenge free radicals, such as the superoxide anion and hydroxyl radical.
-
Upregulation of Antioxidant Enzymes: The compound may also enhance the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, through the activation of the Nrf2 pathway.
Quantitative Data for Scopoletin
The following tables summarize quantitative data for the parent compound, scopoletin, from various in vitro studies. This data provides a baseline for the expected potency of its derivatives.
Table 1: In Vitro Anticancer Activity of Scopoletin
| Cell Line | Assay | IC50 / Effect | Reference |
| HeLa (Cervical Cancer) | MTT Assay | IC50: 7.5 - 25 µM | [8] |
| PC3 (Prostate Cancer) | MTT Assay | IC50: 157 µg/L | [11] |
| KKU-100 (Cholangiocarcinoma) | MTT Assay | IC50: > 500 µM (single agent) | [9] |
| KKU-M214 (Cholangiocarcinoma) | MTT Assay | IC50: > 500 µM (single agent) | [9] |
| MDA-MB-231 (Breast Cancer) | Antiproliferative Assay | IC50 of a derivative: 1.23 µM | [7] |
Table 2: In Vitro Antioxidant Activity of Scopoletin
| Assay | Concentration | Scavenging Activity (%) | Reference |
| DPPH Radical Scavenging | 45 µg/mL | 63.79 | [10] |
| Hydrogen Peroxide Scavenging | 45 µg/mL | 70.21 | [10] |
| Superoxide Radical Scavenging | 45 µg/mL | 68.98 | [10] |
| Hydroxyl Radical Scavenging | 45 µg/mL | 39.97 | [10] |
| Ferrous Ion Chelating | 45 µg/mL | 38.61 | [10] |
Experimental Protocols for Scopoletin
The following are generalized methodologies for key experiments used to characterize the bioactivity of scopoletin. These protocols would be applicable for the investigation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[9]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, NF-κB, caspases), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Theoretical Anticancer Signaling Pathways of this compound.
Experimental Workflow
Caption: General Experimental Workflow for In Vitro Evaluation.
Conclusion
This compound is a promising derivative of scopoletin with theoretical potential for enhanced anticancer, anti-inflammatory, and antioxidant activities. The addition of the 1,1-dimethylallyl group is expected to increase its lipophilicity, thereby improving its cellular uptake and interaction with molecular targets. The proposed mechanisms of action, including the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt and NF-κB, are based on the well-documented activities of its parent compound. Further in-depth experimental validation is necessary to confirm these theoretical mechanisms and to fully elucidate the therapeutic potential of this compound.
References
- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(1,1-Dimethylallyl)scopoletin from Scopoletin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(1,1-dimethylallyl)scopoletin, a prenylated coumarin, starting from scopoletin. The synthetic strategy involves a two-step process: the O-prenylation of the 7-hydroxyl group of scopoletin to form 7-(3,3-dimethylallyloxy)-6-methoxycoumarin, followed by a Claisen rearrangement to yield the C-prenylated product. While the Claisen rearrangement of 7-O-prenyl coumarins typically yields 8- or 6-prenylated products, specific reaction conditions can favor the formation of the 3-(1,1-dimethylallyl) isomer. These application notes offer a comprehensive guide to the experimental procedures, including reaction setup, purification, and characterization of the synthesized compounds.
Introduction
Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin with a wide range of biological activities.[1][2][3] Prenylation, the attachment of a dimethylallyl group, is a common modification of natural products that can significantly enhance their biological properties. The synthesis of this compound is of interest for structure-activity relationship studies and the development of new therapeutic agents. The synthetic route described herein is based on the well-established O-alkylation of a phenol followed by a thermal[1][1]-sigmatropic rearrangement (Claisen rearrangement).[4]
Synthetic Pathway
The synthesis of this compound from scopoletin proceeds in two main steps, as illustrated in the workflow diagram below. The initial step is the etherification of the hydroxyl group of scopoletin with prenyl bromide to form the 7-O-prenyl ether intermediate. The subsequent step involves a thermal Claisen rearrangement, which can be influenced by the choice of solvent and temperature to favor the desired C-3 substituted product.
Figure 1: Synthetic workflow for the preparation of this compound from scopoletin.
Experimental Protocols
Step 1: Synthesis of 7-(3,3-dimethylallyloxy)-6-methoxycoumarin (Intermediate)
Materials:
-
Scopoletin (1.0 eq)
-
Prenyl bromide (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of scopoletin in anhydrous acetone, add anhydrous potassium carbonate and prenyl bromide.
-
Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove potassium carbonate and wash the residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to obtain pure 7-(3,3-dimethylallyloxy)-6-methoxycoumarin.
Step 2: Synthesis of this compound (Final Product)
Materials:
-
7-(3,3-dimethylallyloxy)-6-methoxycoumarin (1.0 eq)
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 7-(3,3-dimethylallyloxy)-6-methoxycoumarin in a high-boiling point solvent in a round-bottom flask.
-
Heat the reaction mixture to reflux (typically 180-220 °C) for 3-5 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the high-boiling solvent, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Data Presentation
The following tables summarize the expected characterization data for the starting material, intermediate, and final product.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| Scopoletin | C₁₀H₈O₄ | 192.17 | Yellowish solid | 204-206 | - |
| 7-(3,3-dimethylallyloxy)-6-methoxycoumarin | C₁₅H₁₆O₄ | 260.28 | White solid | - | 85-95 |
| This compound | C₁₅H₁₆O₄ | 260.28 | Pale yellow solid | - | 40-60 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) |
| Scopoletin | 7.88 (d, J=9.2 Hz, 1H), 7.14 (s, 1H), 6.79 (s, 1H), 6.23 (d, J=9.2 Hz, 1H), 3.93 (s, 3H)[1] | 161.5, 151.2, 149.8, 144.1, 143.5, 113.2, 111.8, 110.1, 103.2, 56.4 | 192 [M]⁺, 191 [M-H]⁻[1] |
| 7-(3,3-dimethylallyloxy)-6-methoxycoumarin | 7.6 (d, J=9.5 Hz, 1H), 6.9 (s, 1H), 6.8 (s, 1H), 6.2 (d, J=9.5 Hz, 1H), 5.5 (t, J=6.5 Hz, 1H), 4.6 (d, J=6.5 Hz, 2H), 3.9 (s, 3H), 1.8 (s, 3H), 1.7 (s, 3H) | 161.2, 152.0, 149.5, 145.0, 143.8, 138.5, 119.0, 113.5, 112.5, 108.0, 101.5, 65.5, 56.5, 25.8, 18.2 | 260 [M]⁺ |
| This compound | 7.5 (s, 1H), 6.9 (s, 1H), 6.8 (s, 1H), 6.1-6.0 (dd, J=17.5, 10.5 Hz, 1H), 5.1-5.0 (m, 2H), 3.9 (s, 3H), 1.5 (s, 6H) | 160.8, 150.5, 148.9, 145.2, 144.0, 143.0, 130.0, 113.0, 112.0, 111.5, 109.0, 56.5, 40.0, 28.0 | 260 [M]⁺ |
Note: The NMR and MS data for the intermediate and final product are predicted values based on known shifts for similar structures and may vary slightly from experimental results.
Signaling Pathways and Logical Relationships
The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. The regioselectivity of the rearrangement (i.e., whether the allyl group migrates to the C8, C6, or C3 position) can be influenced by steric and electronic factors, as well as the reaction conditions. The diagram below illustrates the logical relationship of the key transformation.
Figure 2: Logical diagram of the Claisen rearrangement showing the transition state and potential products.
Conclusion
The synthesis of this compound from scopoletin provides a valuable route to a potentially bioactive derivative. The two-step protocol involving O-prenylation and a subsequent Claisen rearrangement is a versatile method for the C-prenylation of coumarins. Careful control of the rearrangement conditions is crucial for achieving the desired regioselectivity. The characterization data provided serves as a benchmark for researchers to confirm the identity and purity of their synthesized compounds. This protocol should aid in the exploration of the chemical space around the scopoletin scaffold for drug discovery and development.
References
HPLC-MS/MS method for quantification of 3-(1,1-Dimethylallyl)scopoletin
An HPLC-MS/MS method for the sensitive and selective quantification of 3-(1,1-Dimethylallyl)scopoletin has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in the analysis of this coumarin derivative in biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
This compound is a prenylated coumarin, a class of compounds known for their diverse pharmacological activities. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The method described herein offers high sensitivity, specificity, and a wide dynamic range, making it suitable for a variety of research and drug development applications. This protocol is based on established methods for the quantification of the parent compound, scopoletin, and other related coumarins.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the HPLC-MS/MS method.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase (e.g., 3.0 mm id × 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined (e.g., m/z 259.1 → 203.1) |
| MRM Transition (IS) | m/z 217.1 → 175.1 (Xanthotoxin) |
| Collision Energy (Analyte) | To be optimized |
| Collision Energy (IS) | To be optimized |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Xanthotoxin (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., plasma, serum)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Xanthotoxin in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% methanol to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Xanthotoxin primary stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL Xanthotoxin).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Method
-
Column: C18 reverse-phase (e.g., 3.0 mm id × 150 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-7 min: 90% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
MS/MS Method
-
Ionization: Electrospray Ionization (ESI), Positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
-
MRM Transitions:
-
This compound: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be determined by infusing a standard solution and performing a product ion scan. A likely transition would involve the loss of the dimethylallyl group.
-
Xanthotoxin (IS): m/z 217.1 → 175.1
-
Method Development and Validation Notes
-
Optimization of MS/MS Parameters: The MRM transitions and collision energies for this compound must be empirically determined by infusing a standard solution into the mass spectrometer. The most abundant and stable fragment ion should be selected for quantification.
-
Chromatography: The gradient elution program should be optimized to ensure baseline separation of the analyte and internal standard from any matrix interferences and to achieve a symmetrical peak shape.
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the analytical method and its applications.
References
- 1. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
Application Note: ¹H and ¹³C NMR Characterization of 3-(1,1-Dimethylallyl)scopoletin
Abstract
This application note details the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the coumarin derivative, 3-(1,1-Dimethylallyl)scopoletin. Due to the absence of a complete, experimentally verified dataset in publicly available literature, this note provides a comprehensive predicted analysis based on the known spectral data of the parent compound, scopoletin, and the characteristic chemical shifts of the 1,1-dimethylallyl substituent. This document serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development for the identification and characterization of this and structurally related compounds. Detailed experimental protocols for NMR analysis are also provided.
Introduction
Scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one) is a naturally occurring coumarin with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Chemical modification of the scopoletin scaffold is a common strategy in drug discovery to enhance its therapeutic potential. The introduction of a 1,1-dimethylallyl (also known as a reverse prenyl) group at the C3 position is of particular interest as this modification can significantly impact the molecule's bioactivity. Accurate structural elucidation using NMR spectroscopy is crucial for the confirmation of synthesized or isolated this compound. This note provides the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The predictions are based on the analysis of the known NMR data for scopoletin and the expected influence of the 1,1-dimethylallyl group at the C3 position. The data is presented for a standard NMR solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.50 - 7.60 | s | - |
| H-5 | 6.85 - 6.95 | s | - |
| H-8 | 6.80 - 6.90 | s | - |
| 6-OCH₃ | 3.90 - 4.00 | s | - |
| 7-OH | 5.50 - 6.50 | br s | - |
| H-2' | 5.90 - 6.10 | dd | 17.5, 10.5 |
| H-3'a | 5.00 - 5.10 | dd | 17.5, 1.0 |
| H-3'b | 4.95 - 5.05 | dd | 10.5, 1.0 |
| 1'-(CH₃)₂ | 1.40 - 1.50 | s | - |
Rationale for Prediction:
-
H-4: The substitution at C3 removes the coupling to H-3, resulting in a singlet for H-4. A slight downfield shift is expected due to the electronic effects of the allyl group.
-
H-5 and H-8: The chemical shifts are predicted to be similar to those in scopoletin.
-
6-OCH₃ and 7-OH: These are expected to be in their characteristic regions.
-
1,1-Dimethylallyl Group: The chemical shifts for the vinyl protons (H-2', H-3'a, H-3'b) and the two methyl groups (1'-(CH₃)₂) are based on typical values for this substituent attached to an aromatic system. The vinyl proton H-2' will appear as a doublet of doublets due to coupling with the two non-equivalent geminal protons H-3'a and H-3'b.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160.0 - 162.0 |
| C-3 | 135.0 - 137.0 |
| C-4 | 138.0 - 140.0 |
| C-4a | 112.0 - 114.0 |
| C-5 | 109.0 - 111.0 |
| C-6 | 145.0 - 147.0 |
| C-7 | 150.0 - 152.0 |
| C-8 | 102.0 - 104.0 |
| C-8a | 143.0 - 145.0 |
| 6-OCH₃ | 56.0 - 57.0 |
| C-1' | 40.0 - 42.0 |
| C-2' | 145.0 - 147.0 |
| C-3' | 112.0 - 114.0 |
| 1'-(CH₃)₂ | 27.0 - 29.0 |
Rationale for Prediction:
-
Scopoletin Core: The chemical shifts of the carbons in the coumarin ring are based on the known values for scopoletin, with adjustments for the substituent effect of the 1,1-dimethylallyl group at C3. C3 is expected to shift downfield significantly, and C2 and C4 will also be affected.
-
1,1-Dimethylallyl Group: The chemical shifts for the quaternary carbon (C-1'), the vinyl carbons (C-2' and C-3'), and the methyl carbons are based on standard values for this group.
Experimental Protocols
The following is a general protocol for the NMR characterization of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration and experimental time.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the position of substituents.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the signals in both ¹H and ¹³C NMR spectra with the aid of 2D NMR data if acquired.
Visualization of Molecular Structure and Logical Workflow
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a general workflow for its characterization.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Caption: General experimental workflow for the NMR characterization of this compound.
Conclusion
This application note provides a detailed predicted ¹H and ¹³C NMR characterization of this compound, along with a standardized protocol for its experimental analysis. The provided data and methodologies are intended to assist researchers in the unambiguous identification and structural confirmation of this and similar coumarin derivatives, thereby facilitating further research into their chemical properties and biological activities. The use of 2D NMR techniques is highly recommended for definitive structural assignment.
Application Notes & Protocols: A Comprehensive Guide to the Isolation of Coumarin Derivatives from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarins are a class of naturally occurring phenolic compounds widely distributed in the plant kingdom.[1][2] They consist of a benzene ring fused to an α-pyrone ring and are known for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties.[1][3] The diverse biological functions of coumarin derivatives have made them a significant area of interest for drug discovery and development. This document provides a detailed protocol for the extraction, isolation, and characterization of coumarin derivatives from plant materials, tailored for researchers in natural product chemistry and drug development.
I. Overview of the Isolation Protocol
The general workflow for isolating coumarin derivatives from plant extracts involves several key stages: preparation of plant material, extraction of crude compounds, purification and separation of individual coumarins, and finally, structural elucidation and characterization.
Caption: Figure 1: General Workflow for Coumarin Isolation
II. Experimental Protocols
A. Preparation of Plant Material
-
Collection and Authentication: Collect the desired plant parts (e.g., leaves, roots, fruits, bark). Ensure proper botanical identification and authentication.
-
Drying: Air-dry the plant material in the shade or use a hot air oven at a controlled temperature (typically 40-60°C) to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
B. Extraction of Crude Coumarins
The choice of extraction method and solvent is crucial for maximizing the yield of coumarin derivatives. Different techniques can be employed based on the nature of the plant material and the target compounds.
1. Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period with occasional agitation.
-
Protocol:
-
Place the powdered plant material (e.g., 100 g) in a large container.
-
Add a suitable solvent (e.g., methanol, ethanol, or a mixture like methanol/water 80:20 v/v) in a ratio of 1:10 (w/v).[4][5]
-
Seal the container and keep it at room temperature for 3-7 days with periodic shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Soxhlet Extraction
Soxhlet extraction is a continuous extraction method suitable for compounds that are not thermolabile. It offers higher efficiency compared to maceration.
-
Protocol:
-
Place the powdered plant material (e.g., 50 g) in a thimble.
-
Place the thimble in the main chamber of the Soxhlet apparatus.
-
Fill the distilling flask with the chosen solvent (e.g., methanol, chloroform) to about two-thirds of its volume.[6][7]
-
Heat the flask. The solvent will vaporize, condense in the condenser, and drip back onto the thimble, extracting the compounds.
-
Continue the extraction for several hours (e.g., 6-24 hours) until the solvent in the siphon tube becomes colorless.
-
Concentrate the extract using a rotary evaporator.
-
3. Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times.
-
Protocol:
-
Suspend the powdered plant material (e.g., 10 g) in a solvent (e.g., 70% ethanol) in a flask.[8]
-
Place the flask in an ultrasonic bath.
-
Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.
-
Filter the extract and concentrate it as described above.
-
4. Accelerated Solvent Extraction (ASE)
ASE, also known as pressurized liquid extraction, uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
-
Protocol:
-
Pack the powdered plant material into a stainless-steel extraction cell.
-
Set the extraction parameters (e.g., solvent, temperature at 100°C, static time of 10 minutes, one cycle).[9]
-
The instrument will automatically perform the extraction.
-
Collect the extract and evaporate the solvent.
-
Table 1: Comparison of Extraction Methods and Solvents for Coumarin Isolation
| Extraction Method | Common Solvents | Typical Conditions | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, Chloroform, Water[6][7][10] | Room temperature, 3-7 days | Simple, requires minimal equipment | Time-consuming, lower efficiency |
| Soxhlet Extraction | Methanol, Chloroform, Petroleum Ether[4][6][7] | Boiling point of the solvent, 6-24 h | High extraction efficiency | Requires heating, not for thermolabile compounds |
| Ultrasound-Assisted | 70% Ethanol, Methanol[8][11] | Room temperature or slightly elevated, 30-60 min | Fast, improved yield | Requires specific equipment |
| Accelerated Solvent | Dichloromethane, Methanol, Petroleum Ether[9] | Elevated temperature (e.g., 100°C) and pressure | Fast, low solvent consumption, high efficiency | Requires specialized, expensive equipment |
C. Purification and Separation of Coumarins
Chromatographic techniques are essential for the separation and purification of individual coumarin derivatives from the crude extract.
1. Column Chromatography (CC)
CC is a primary technique for the large-scale separation of compounds based on their differential adsorption to a stationary phase.
-
Protocol:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow the silica gel to settle uniformly.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it carefully on top of the packed column.
-
Elution: Start the elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform). This is known as gradient elution.[12][13]
-
Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 10-20 mL).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired compounds.
-
2. Thin Layer Chromatography (TLC)
TLC is a rapid and sensitive technique used for monitoring the progress of separation, identifying compounds, and determining the purity of isolated fractions.
-
Protocol:
-
Plate Preparation: Use pre-coated silica gel 60 F254 plates.
-
Spotting: Apply a small spot of the sample (crude extract or column fractions) onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v).
-
Visualization: After the solvent front has moved up the plate, remove it, dry it, and visualize the spots under UV light (254 nm and 365 nm) or by spraying with a visualizing agent.
-
3. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the final purification and quantification of coumarin derivatives.
-
Protocol:
-
System Preparation: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: Prepare a mobile phase, often a mixture of acetonitrile and water or methanol and water, sometimes with the addition of an acid like acetic acid.[11][12]
-
Elution: The separation can be performed in isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) mode.
-
Injection: Inject a filtered solution of the sample into the HPLC system.
-
Detection: Monitor the eluate using a UV detector, typically at wavelengths around 280 nm and 310-330 nm where coumarins show characteristic absorption.[6][12][14]
-
Table 2: Typical HPLC Conditions for Coumarin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[12] | C18 (150 mm x 3.9 mm, 5 µm)[11] |
| Mobile Phase | Acetonitrile:Water (40:60, v/v)[12] | Methanol with 0.3% acetic acid and 0.3% aqueous acetic acid[11] |
| Elution Mode | Isocratic[12] | Gradient[11] |
| Flow Rate | 1.0 mL/min[11][12] | 1.0 mL/min |
| Detection | UV at 280 nm or 320 nm | Diode-Array Detection (DAD) |
| Injection Volume | 20 µL[12] | Not specified |
digraph "Purification_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, label="Figure 2: Purification and Separation Workflow", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, width=2.5, height=0.7]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes CrudeExtract [label="Crude Plant Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; CC [label="Column Chromatography\n(Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractions [label="Collected Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="TLC Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Pooled [label="Pooled Fractions\n(Similar TLC Profile)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="Preparative/Semi-preparative\nHPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure [label="Pure Coumarin\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CrudeExtract -> CC; CC -> Fractions; Fractions -> TLC [label="Monitoring"]; TLC -> Pooled; Pooled -> HPLC [label="Final Purification"]; HPLC -> Pure; }
Caption: Figure 2: Purification and Separation Workflow
III. Structural Elucidation
Once pure compounds are isolated, their chemical structures are determined using various spectroscopic techniques.
-
UV-Visible Spectroscopy (UV-Vis): Coumarins typically exhibit two main absorption bands. The first is of medium intensity between 300 and 330 nm, and the second, more intense band is in the range of 250-300 nm.[14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra of coumarins show a characteristic stretching vibration of the C=O group of the lactone ring, typically appearing around 1700-1750 cm⁻¹.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the complete structure of a molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms.[7][15]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula and structural features.[13]
The protocol outlined in these application notes provides a comprehensive framework for the successful isolation and identification of coumarin derivatives from plant sources. The selection of appropriate extraction and chromatographic techniques is critical and may require optimization based on the specific plant material and target compounds. The detailed methodologies and comparative data presented here serve as a valuable resource for researchers in the field of natural product drug discovery.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02344C [pubs.rsc.org]
- 4. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. CN102293811B - Extraction method of total coumarin and application of extracted total coumarin - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
Application Notes and Protocols: In Vitro Antioxidant Assay for 3-(1,1-Dimethylallyl)scopoletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,1-Dimethylallyl)scopoletin is a prenylated coumarin, a class of natural compounds known for a wide range of biological activities. Coumarins, including the parent compound scopoletin, have demonstrated antioxidant properties, which are often attributed to their chemical structure, particularly the presence and position of hydroxyl groups that can donate a hydrogen atom to scavenge free radicals.[1] The evaluation of the antioxidant potential of this compound is a critical step in its investigation as a potential therapeutic agent, as oxidative stress is implicated in the pathophysiology of numerous diseases.
Data Presentation
As of the latest literature search, specific quantitative antioxidant values (e.g., IC50) for this compound from DPPH, ABTS, FRAP, or ORAC assays are not prominently available. However, the antioxidant activity of its parent compound, scopoletin, has been evaluated. The following table summarizes representative data for scopoletin to provide a baseline for researchers.
| Compound | Assay | IC50 / Value | Reference Compound | IC50 / Value of Reference |
| Scopoletin | DPPH | ~45 µg/mL | - | - |
Note: The provided IC50 value is sourced from an article on Cestrum diurnum which mentions scopoletin's antioxidant activity. Researchers should perform their own assays to determine the specific antioxidant capacity of this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the sample stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the sample or control solution at different concentrations.
-
Add 100 µL of the 0.2 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the sample solution.
-
For the negative control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution becomes colorless. The change in absorbance is measured to determine the antioxidant capacity.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions of the sample stock solution.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay:
-
Add 10 µL of the sample or control solution to a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated as:
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a series of dilutions of the sample.
-
Prepare a standard curve using known concentrations of FeSO₄ or Trolox.
-
-
Assay:
-
Add 10 µL of the sample or standard solution to a 96-well plate.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve and is expressed as FeSO₄ equivalents or Trolox equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (as a standard)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer (prepare fresh daily).
-
Prepare a standard curve using known concentrations of Trolox.
-
-
Preparation of Sample Solutions:
-
Dissolve and dilute this compound in phosphate buffer to various concentrations.
-
-
Assay:
-
To each well of a black 96-well plate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as Trolox equivalents.
-
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 3-(1,1-Dimethylallyl)scopoletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,1-Dimethylallyl)scopoletin is a derivative of scopoletin, a naturally occurring coumarin with a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] The addition of the 3-(1,1-dimethylallyl) group may alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its cytotoxic effects against cancer cells. Comprehensive in vitro cytotoxicity testing is a critical first step in the evaluation of this novel compound for its potential as a therapeutic agent.
These application notes provide a framework for assessing the cytotoxicity of this compound using a panel of common cell-based assays. The described protocols for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are fundamental techniques in drug discovery and toxicology to determine a compound's efficacy and safety profile at the cellular level.[2]
Data Presentation
The following tables are presented as templates for summarizing the quantitative data obtained from the cytotoxicity assays. The values provided are hypothetical and for illustrative purposes, based on typical results for cytotoxic compounds.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 25.5 |
| A549 | Lung Cancer | 42.8 |
| HeLa | Cervical Cancer | 33.1 |
| HepG2 | Liver Cancer | 51.2 |
Table 2: LDH Release in Response to this compound Treatment in A549 Cells.
| Concentration (µM) | % Cytotoxicity (LDH Release) |
| 0 (Control) | 5.2 ± 1.1 |
| 10 | 15.7 ± 2.3 |
| 25 | 35.4 ± 3.5 |
| 50 | 68.9 ± 4.8 |
| 100 | 89.1 ± 5.2 |
Table 3: Apoptosis Induction by this compound in MCF-7 Cells.
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 3.1 ± 0.8 | 2.5 ± 0.5 |
| 25 µM Compound | 28.7 ± 3.1 | 15.4 ± 2.2 |
| 50 µM Compound | 45.2 ± 4.5 | 25.8 ± 3.0 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which serves as a marker for cytotoxicity and loss of membrane integrity.[2][6]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and this compound as in the MTT assay
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired duration. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well of the new plate.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[7]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells and this compound
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Study of 3-(1,1-Dimethylallyl)scopoletin's Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,1-Dimethylallyl)scopoletin is a prenylated derivative of scopoletin, a naturally occurring coumarin with a range of documented biological activities. While scopoletin has been identified as an inhibitor of several enzymes, specific kinetic data for its 3-(1,1-dimethylallyl) derivative is not currently available in the public domain. These application notes provide a predictive framework for investigating the enzyme inhibition profile of this compound, based on the known targets of the parent compound and the general effects of prenylation on coumarin bioactivity. The addition of the lipophilic 1,1-dimethylallyl (prenyl) group may enhance the potency and/or alter the selectivity of the compound for its target enzymes.
This document offers detailed protocols for assessing the inhibitory activity of this compound against three key enzyme classes known to be targeted by scopoletin: Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), and Carbonic Anhydrase (CA).
Predicted Enzyme Targets and the Influence of Prenylation
Scopoletin has been shown to inhibit several enzymes, including acetylcholinesterase, monoamine oxidase, and γ-aminotransferase.[1] The introduction of a prenyl group, a common modification in natural products, is known to increase the lipophilicity of a molecule. This can lead to improved cell membrane permeability and enhanced interaction with hydrophobic pockets within enzyme active sites, potentially increasing inhibitory potency.[2]
It is hypothesized that the 1,1-dimethylallyl substituent on the scopoletin scaffold could lead to a more potent inhibition of its known targets. Researchers are encouraged to use the following protocols to determine the specific IC50 and Ki values for this compound to validate this hypothesis.
Quantitative Data Summary for Scopoletin
The following table summarizes the available quantitative enzyme inhibition data for the parent compound, scopoletin. This information serves as a baseline for comparative studies with this compound.
| Enzyme Target | Enzyme Source | IC50 | Ki | Inhibition Type | Reference |
| Acetylcholinesterase (AChE) | Not Specified | 168.6 µM | Not Reported | Not Reported | [3] |
| Acetylcholinesterase (AChE) | Not Specified | 0.27 ± 0.02 mM | Not Reported | Not Reported | [3] |
| Monoamine Oxidase (MAO) | Mouse Brain Homogenate | 45.0 µM | Not Reported | Not Reported | [4][5] |
| Monoamine Oxidase-B (MAO-B) | Human | Not Reported | 20.7 µM | Reversible | [6] |
| Monoamine Oxidase-B (MAO-B) | Mouse | Not Reported | 22 µM | Reversible | [6] |
| γ-aminotransferase | Not Specified | 10.57 µM | Not Reported | Not Reported | [3][1] |
Note: At the time of publication, specific enzyme inhibition kinetic data for this compound has not been reported. The provided data for scopoletin should be used as a reference for guiding initial experimental concentrations.
Experimental Protocols
Herein are detailed methodologies for conducting enzyme inhibition assays for acetylcholinesterase, monoamine oxidase, and carbonic anhydrase.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the colorimetric method developed by Ellman et al.[7][8][9][10]
1. Principle: The activity of AChE is measured by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to produce thiocholine.
2. Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (Test Compound)
-
Donepezil or Galantamine (Positive Control)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations (or positive control/solvent blank)
-
10 µL of AChE solution (e.g., 0.2 U/mL)
-
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution (e.g., 10 mM) to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution (e.g., 14 mM) to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Caption: Workflow for the AChE Inhibition Assay.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay (Luminescent Method)
This protocol is based on a commercially available luminescent assay, such as the MAO-Glo™ Assay.
1. Principle: The assay measures the activity of MAO by detecting the amount of a luciferin derivative substrate that is converted to luciferin by the enzyme. The subsequent addition of a detection reagent stops the MAO reaction and initiates a luminescent signal that is proportional to the MAO activity.
2. Materials:
-
MAO-Glo™ Assay Kit (or similar), which includes:
-
MAO-A or MAO-B enzyme
-
Luminogenic substrate
-
Luciferin Detection Reagent
-
-
This compound (Test Compound)
-
Clorgyline (for MAO-A) or Pargyline (for MAO-B) (Positive Controls)
-
White, opaque 96-well microplate
-
Luminometer
3. Procedure:
-
Prepare serial dilutions of the test compound and positive controls in the appropriate buffer provided in the kit.
-
In a 96-well plate, add 12.5 µL of the test compound solution to each well.
-
Add 12.5 µL of the MAO substrate solution to each well.
-
Initiate the reaction by adding 25 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the reaction.
-
Incubate for an additional 20 minutes at room temperature.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
The luminescent signal is inversely proportional to the degree of MAO inhibition.
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Caption: Workflow for the MAO Inhibition Assay.
Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric Method)
This protocol describes a colorimetric assay for measuring carbonic anhydrase activity.[11]
1. Principle: The esterase activity of carbonic anhydrase on a substrate (e.g., p-nitrophenyl acetate) releases a colored product (p-nitrophenol), which can be quantified by measuring its absorbance.
2. Materials:
-
Carbonic Anhydrase (e.g., from bovine erythrocytes)
-
p-Nitrophenyl acetate (Substrate)
-
Tris-HCl buffer (pH 7.4)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent.
-
In a 96-well plate, add the following to each well:
-
Buffer to a final volume of 200 µL
-
The test compound at various concentrations (or positive control/solvent blank)
-
Carbonic Anhydrase solution
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate solution (p-nitrophenyl acetate).
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes.
4. Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Caption: Workflow for the CA Inhibition Assay.
Signaling Pathway Context
The inhibition of enzymes like AChE and MAO has significant implications for neuronal signaling. AChE is crucial for terminating the action of the neurotransmitter acetylcholine, while MAO is involved in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, compounds can modulate neurotransmitter levels, which is a key strategy in the treatment of neurodegenerative diseases and depression.
Caption: Potential impact on neuronal signaling.
References
- 1. frontiersin.org [frontiersin.org]
- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quercetin and Related Chromenone Derivatives as Monoamine Oxidase Inhibitors: Targeting Neurological and Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of scopoletin on monoamine oxidases and brain amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 3-(1,1-Dimethylallyl)scopoletin as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific photophysical data or detailed experimental protocols for 3-(1,1-Dimethylallyl)scopoletin. The following application notes and protocols are based on the properties of its parent compound, scopoletin, and general methodologies for coumarin-based fluorescent probes. These should be considered as a starting point for experimental design, and optimization for the specific derivative is highly recommended.
Introduction
This compound is a derivative of scopoletin, a naturally occurring coumarin. Coumarins are a well-established class of fluorescent molecules used extensively in biological research and drug discovery due to their favorable photophysical properties, including high quantum yields and sensitivity to the microenvironment. This document provides an overview of the potential applications and general experimental protocols for utilizing this compound as a fluorescent probe in various research contexts.
Potential Applications:
-
Enzyme Inhibition Assays: As a fluorescent molecule, it can be used in fluorescence resonance energy transfer (FRET)-based assays to screen for enzyme inhibitors.
-
High-Throughput Screening (HTS): The fluorescent properties of coumarin derivatives are well-suited for HTS formats to identify modulators of biological targets.
-
Cell-Based Imaging: Its lipophilic nature, suggested by the dimethylallyl group, may allow for cell permeability, making it a candidate for intracellular imaging and tracking.
-
Investigating Signaling Pathways: Scopoletin has been shown to modulate signaling pathways such as PI3K/Akt/mTOR, suggesting that its derivatives could be valuable tools for studying these pathways.[1][2]
Photophysical Properties (Predicted)
While specific data for this compound is unavailable, the properties of scopoletin and other coumarins provide an expected range.
| Property | Predicted Value/Range | Notes |
| Excitation Maximum (λex) | ~350 - 400 nm | The exact maximum will depend on the solvent and local environment. It is crucial to determine this experimentally. |
| Emission Maximum (λem) | ~450 - 500 nm | A significant Stokes shift is characteristic of coumarins, minimizing self-quenching. The emission is also environmentally sensitive. |
| Quantum Yield (Φ) | Moderate to High | The quantum yield of coumarins can be high, but this is highly dependent on the solvent and any interactions with quenchers or binding partners. |
| Molar Extinction Coefficient (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ | Represents the light-absorbing capability of the molecule. |
| Solubility | Soluble in organic solvents (DMSO, Ethanol), sparingly soluble in aqueous solutions. | The dimethylallyl group is expected to increase lipophilicity compared to scopoletin. Stock solutions should be prepared in an appropriate organic solvent. |
Experimental Protocols
General Handling and Storage
-
Storage: Store the solid compound at -20°C, protected from light.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or ethanol. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol: Determination of Excitation and Emission Spectra
This protocol is essential to determine the optimal wavelengths for your specific experimental setup.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., PBS, Ethanol, DMSO)
-
Fluorometer
Procedure:
-
Prepare a dilute solution of the probe (e.g., 1-10 µM) in the desired solvent.
-
Emission Scan: a. Set the excitation wavelength to an estimated value (e.g., 360 nm). b. Scan the emission spectrum across a relevant range (e.g., 400 - 600 nm). c. The peak of this spectrum is the emission maximum (λem).
-
Excitation Scan: a. Set the emission wavelength to the determined λem. b. Scan the excitation spectrum across a relevant range (e.g., 300 - 450 nm). c. The peak of this spectrum is the excitation maximum (λex).
-
Repeat in different solvents to assess solvatochromic effects.
Diagram: Experimental Workflow for Spectral Characterization
Caption: Workflow for determining the excitation and emission maxima of the fluorescent probe.
Protocol: General Enzyme Inhibition Assay (Fluorescence Quenching)
This protocol describes a general approach for a fluorescence quenching-based enzyme assay.
Materials:
-
This compound
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
96-well or 384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: a. Prepare a working solution of the probe in assay buffer. The final concentration will need to be optimized but can start in the low micromolar range. b. Prepare serial dilutions of the test inhibitor compounds.
-
Assay Setup: a. To each well, add the assay buffer. b. Add the test inhibitor compounds. c. Add the fluorescent probe. d. Initiate the reaction by adding the enzyme and substrate.
-
Measurement: a. Incubate the plate for a predetermined time at the optimal temperature for the enzyme. b. Measure the fluorescence intensity at the predetermined λex and λem.
-
Data Analysis: a. A decrease in fluorescence in the presence of an inhibitor would suggest that the probe's fluorescence is quenched upon interaction with the enzyme or a product of the enzymatic reaction. b. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Diagram: Logic of a Fluorescence Quenching Assay
Caption: Logical flow of a fluorescence quenching-based enzyme inhibition assay.
Application in Signaling Pathway Analysis: PI3K/Akt/mTOR Pathway
The parent compound, scopoletin, has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.[1] This suggests that this compound could be used as a tool to study this pathway.
Experimental Approach:
-
Cell Culture: Culture cells of interest (e.g., cancer cell lines known to have an active PI3K/Akt/mTOR pathway).
-
Treatment: Treat the cells with varying concentrations of this compound for different time points.
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key pathway proteins, such as Akt (at Ser473) and mTOR (at Ser2448). A decrease in phosphorylation would indicate inhibition of the pathway.
-
Cellular Imaging: If the probe is cell-permeable and localizes to specific organelles, it could be used to visualize changes in cellular morphology or organelle function upon pathway inhibition.
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition
Caption: Simplified PI3K/Akt/mTOR signaling cascade with potential points of inhibition by the probe.
Conclusion
This compound, as a derivative of the fluorescent coumarin scopoletin, holds promise as a versatile fluorescent probe for various applications in drug discovery and cell biology. The provided protocols and conceptual frameworks serve as a guide for initiating research with this compound. It is imperative for researchers to experimentally determine its specific photophysical properties and optimize protocols for their particular biological systems.
References
High-Throughput Screening of 3-(1,1-Dimethylallyl)scopoletin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of naturally occurring benzopyrone derivatives, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among them, scopoletin (7-hydroxy-6-methoxycoumarin) and its derivatives have demonstrated promising anti-inflammatory and anticancer properties.[1][2][3] The introduction of a 3-(1,1-dimethylallyl) group, a prenyl moiety, to the scopoletin scaffold can enhance lipophilicity and potentially modulate biological activity. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3-(1,1-dimethylallyl)scopoletin derivatives to identify lead compounds for drug development.
Biological Rationale
The therapeutic potential of scopoletin and its analogs stems from their ability to modulate key signaling pathways implicated in inflammation and cancer.
Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. Scopoletin has been shown to inhibit the production of pro-inflammatory mediators.[1] Prenylated coumarins have demonstrated notable inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator.[4] The primary signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway is a key strategy for the development of novel anti-inflammatory agents.
Anticancer Activity: The anticancer effects of scopoletin derivatives are attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis.[2][5] These effects are often mediated through the modulation of critical signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and survival.[6][7]
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for the evaluation of this compound derivatives involves a series of sequential assays to identify and characterize compounds with desired biological activities.
Caption: High-throughput screening workflow for this compound derivatives.
Data Presentation
While specific high-throughput screening data for this compound derivatives are not extensively available in the public domain, the following table presents representative anti-inflammatory data for a series of related prenylated coumarins isolated from Clausena lenis.[4] This data can serve as a benchmark for screening new derivatives.
Table 1: Anti-inflammatory Activity of Prenylated Coumarins [4]
| Compound | Structure | Inhibition of NO Production IC50 (µM) |
| Clauselenin A | [Insert Structure] | 10.5 ± 0.7 |
| Clauselenin B | [Insert Structure] | 12.3 ± 0.9 |
| Clauselenin C | [Insert Structure] | 15.8 ± 1.1 |
| Imperatorin | [Insert Structure] | 8.2 ± 0.5 |
| Phellopterin | [Insert Structure] | 9.7 ± 0.6 |
| Hydrocortisone | (Reference Drug) | 5.4 ± 0.3 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)
This assay is designed to identify compounds that inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
This compound derivative library (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add 1 µL of each test compound from the library to the respective wells (final concentration, e.g., 10 µM). Include wells with vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: After 1 hour of compound pre-treatment, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound compared to the LPS-stimulated vehicle control.
Protocol 2: High-Throughput Screening for Anticancer Activity (Cell Viability Assay)
This protocol utilizes a colorimetric assay, such as the MTT or MTS assay, to assess the cytotoxic effects of the compounds on cancer cell lines.[8]
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS solution)
-
This compound derivative library (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Signaling Pathway Analysis
To elucidate the mechanism of action of the identified hits, further assays targeting specific signaling pathways are necessary.
NF-κB Signaling Pathway
The inhibition of the NF-κB pathway is a key mechanism for anti-inflammatory drugs.
Caption: Simplified NF-κB signaling pathway and potential inhibition by derivatives.
MAPK Signaling Pathway
The MAPK pathway is a critical regulator of cell proliferation and survival in cancer.
Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.
Conclusion
The high-throughput screening of this compound derivatives represents a promising avenue for the discovery of novel anti-inflammatory and anticancer agents. The protocols and workflows outlined in this document provide a comprehensive framework for the initial identification, characterization, and mechanistic evaluation of lead compounds. While specific HTS data for this subclass of compounds is currently limited, the provided information on related prenylated coumarins offers a valuable starting point for these screening efforts. Further investigation into the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for their future development as therapeutic agents.
References
- 1. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 2. Anti-Cancer Potential of Scopoletin Derivatives Across Diverse Cancer Cell Lines: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scopoletin potentiates the anti-cancer effects of cisplatin against cholangiocarcinoma cell lines | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 4. Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isomeric 3-Pyridinylmethylcoumarins Differ in Erk1/2-Inhibition and Modulation of BV2 Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,1-Dimethylallyl)scopoletin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 3-(1,1-Dimethylallyl)scopoletin synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the synthesis process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the key Claisen-Cope rearrangement step.
Issue 1: Low or No Product Formation
-
Question: My reaction has resulted in a low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product formation can stem from several factors related to the key[1][1]-sigmatropic rearrangement. Here's a step-by-step troubleshooting guide:
-
Incomplete Formation of the Allyl Ether Intermediate: The initial O-alkylation of scopoletin with a dimethylallyl halide is crucial.
-
Check Reagents: Ensure the purity and reactivity of your scopoletin and the dimethylallyl bromide or chloride.
-
Base and Solvent: The choice of base and solvent is critical. A weak base may not sufficiently deprotonate the hydroxyl group of scopoletin. Consider using a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetone, DMF, or acetonitrile.
-
Reaction Temperature: Ensure the O-alkylation is conducted at an appropriate temperature, typically refluxing acetone, to drive the reaction to completion.
-
-
Inefficient Claisen-Cope Rearrangement: The thermal rearrangement of the allyl ether is the core step.
-
Insufficient Temperature: The Claisen-Cope rearrangement is a thermal process and requires a specific temperature to proceed efficiently. High-boiling point solvents like N,N-diethylaniline or diphenyl ether are often used, with temperatures typically ranging from 180-220 °C. If the temperature is too low, the rearrangement will be slow or may not occur at all.
-
Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions: Several side reactions can compete with the desired rearrangement, reducing the yield.
-
Ortho-Rearrangement: The Claisen rearrangement can also lead to ortho-prenylated products. While the 3-position is electronically favored for the subsequent Cope rearrangement, steric hindrance can influence the product distribution.
-
Decomposition: At high temperatures, the starting materials or the product may decompose. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
-
Issue 2: Formation of Multiple Products
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. How can I improve the selectivity of the reaction?
-
Answer: The formation of multiple products is a common challenge in Claisen-Cope rearrangements. Here are some strategies to enhance selectivity:
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar, high-boiling solvents are generally preferred for the thermal rearrangement.
-
Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can promote the desired rearrangement pathway at lower temperatures, potentially reducing the formation of byproducts. However, this needs to be carefully optimized as Lewis acids can also promote undesired side reactions.
-
Blocking Groups: If ortho-prenylation is a significant issue, consider using a protecting group on the C8 position of scopoletin to block this site, directing the rearrangement to the desired C3 position. The protecting group can be removed in a subsequent step.
-
Purification: If byproduct formation cannot be completely avoided, focus on optimizing the purification method. Column chromatography using a suitable solvent system is typically effective for separating the desired product from its isomers and other impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common strategy involves a two-step process:
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O-Prenylation: Scopoletin is reacted with a 1,1-dimethylallyl halide (e.g., 3-chloro-3-methyl-1-butene) in the presence of a base to form the corresponding 7-O-(1,1-dimethylallyl) ether.
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Claisen-Cope Rearrangement: The resulting ether is then heated in a high-boiling solvent to induce a tandem Claisen-Cope rearrangement, leading to the formation of this compound.
Q2: What are the key parameters to control for optimizing the yield of the Claisen-Cope rearrangement?
A2: The key parameters to optimize are:
-
Temperature: This is the most critical factor. The optimal temperature needs to be determined experimentally, typically in the range of 180-220 °C.
-
Solvent: High-boiling, non-polar solvents like N,N-diethylaniline or diphenyl ether are commonly used.
-
Reaction Time: Monitor the reaction by TLC to determine the point of maximum product formation and avoid degradation.
-
Inert Atmosphere: Conducting the reaction under nitrogen or argon is crucial to prevent oxidation.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is generally effective. The fractions containing the pure product can be identified by TLC and combined, followed by solvent evaporation. Recrystallization from a suitable solvent can be performed for further purification if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Claisen-Cope Rearrangement of Coumarin Derivatives
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-O-prenylumbelliferone | N,N-Diethylaniline | 190 | 3.5 | ~60 | (Adapted from related syntheses) |
| 2 | 7-O-allylumbelliferone | Diphenyl ether | 200-210 | 4 | ~55 | (Adapted from related syntheses) |
| 3 | 4-O-prenyl-2-hydroxycinnamate | Diphenyl ether | 210 | 2 | >70 | (Adapted from related syntheses) |
Note: Yields are approximate and can vary based on specific experimental conditions and substrate.
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Cope Rearrangement
Step 1: Synthesis of 7-O-(1,1-dimethylallyl)scopoletin
-
To a solution of scopoletin (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloro-3-methyl-1-butene (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 7-O-(1,1-dimethylallyl)scopoletin.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Synthesis of this compound
-
Dissolve the purified 7-O-(1,1-dimethylallyl)scopoletin (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline.
-
Heat the reaction mixture to 190-210 °C under an inert atmosphere (nitrogen or argon).
-
Maintain this temperature for 3-5 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with dilute hydrochloric acid to remove the N,N-diethylaniline.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of Prenylated Coumarins
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of prenylated coumarins.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying prenylated coumarins? A1: The primary challenges stem from their structural similarity to other co-occurring metabolites, leading to difficulties in separation. Prenylated coumarins can be sensitive to heat and light, and their lipophilic nature, conferred by the prenyl group, requires specific chromatographic conditions for effective purification. The complexity of the initial plant or synthetic extract often contains numerous related compounds that can co-elute.[1]
Q2: What types of chromatographic methods are most effective for prenylated coumarin purification? A2: A multi-step chromatographic approach is often necessary. The most common techniques include:
-
Column Chromatography (CC): Used for initial fractionation of crude extracts.[2]
-
Flash Chromatography: A faster alternative to traditional CC for rapid separation.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Essential for final purification to achieve high purity, particularly preparative HPLC.[3][5]
-
High-Speed Counter-Current Chromatography (HSCCC): An effective liquid-liquid separation technique that avoids solid adsorbents, minimizing sample degradation.[1]
Q3: What are the typical solvents used for extracting prenylated coumarins from natural sources? A3: The choice of solvent depends on the polarity of the target coumarins. Common solvents include methanol, ethanol, ethyl acetate, dichloromethane, and hexane.[6][7][8] Methanol and ethanol are effective for a broad range of coumarins, while less polar solvents like hexane are used for highly non-polar compounds.[6][7] Gradient extractions using solvents of increasing polarity are often employed.
Q4: How can I monitor the purification process? A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography fractions due to its speed and low cost.[9] For HPLC, a UV detector is typically used, with detection wavelengths often set around 254 nm, 322 nm, or 340 nm, where coumarins exhibit strong absorbance.[3][10]
Troubleshooting Guide
Problem: Poor Separation in Column/Flash Chromatography
Q: My compounds are not separating well on the silica gel column. The TLC shows overlapping spots. What can I do? A: This is a common issue related to the mobile phase composition.
-
Cause: The solvent system may be too polar, causing all compounds to elute quickly with low resolution, or not polar enough, resulting in compounds remaining at the baseline.
-
Solution 1: Optimize the Solvent System. Systematically vary the ratio of your polar and non-polar solvents. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.35 for your target compound on a TLC plate.[4] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is highly effective for separating complex mixtures.[7]
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase fails, consider a different stationary phase. If you are using normal-phase silica, a C18 reversed-phase column may provide a different selectivity and better separation.[3]
-
Solution 3: Check Sample Load. Overloading the column can lead to broad, overlapping bands. As a general rule, the amount of crude sample should be about 1-10% of the mass of the stationary phase.
Problem: Low Compound Recovery
Q: After purification, the yield of my target prenylated coumarin is very low. Where could it have been lost? A: Low recovery can be due to irreversible adsorption, degradation, or co-elution.
-
Cause 1: Irreversible Adsorption. Some coumarins can bind irreversibly to active sites on silica gel.
-
Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or formic acid to the mobile phase, depending on the nature of your compound. Alternatively, use a less acidic stationary phase like alumina or a bonded phase like C18.
-
Cause 2: Compound Degradation. Prenylated coumarins can be sensitive to acidic conditions (e.g., standard silica gel) and prolonged exposure to light or heat.
-
Solution: Minimize the duration of the purification process. Use neutral-pH stationary phases and protect the sample from light by wrapping columns and collection flasks in aluminum foil. Perform purification at room temperature unless the compound is known to be heat-stable.
-
Cause 3: Inefficient Extraction. The initial extraction may not have been optimal.
-
Solution: Re-evaluate your extraction solvent and method. Sonication or Soxhlet extraction can improve efficiency compared to simple maceration.[8][11]
Problem: Compound Appears Impure After a Single Purification Step
Q: I ran a column and the collected fractions still contain multiple compounds according to HPLC analysis. What should be the next step? A: It is rare to achieve >95% purity in a single chromatographic step from a crude extract.
-
Cause: The crude extract contains structurally similar impurities that have very close retention times under the initial purification conditions.
-
Solution 1: Employ Orthogonal Chromatography. Use a second purification step based on a different separation mechanism. For example, if you first used normal-phase (silica) chromatography which separates based on polarity, follow it with reversed-phase (C18) HPLC, which separates based on hydrophobicity.[3] This two-step approach is highly effective.
-
Solution 2: Recrystallization. If the isolated material is semi-pure and solid, recrystallization can be a powerful final purification step. The key is to find a solvent system where the target compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
Experimental Protocols
Protocol 1: General Flash Chromatography Purification of a Crude Plant Extract
-
Sample Preparation (Dry Loading): a. Dissolve 1 gram of the crude prenylated coumarin extract in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). b. Add 2-3 grams of silica gel (or Celite) to the solution. c. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band.
-
Column Packing and Equilibration: a. Select a pre-packed flash column or pack a glass column with silica gel (e.g., 40-63 µm particle size). A typical column size for 1g of crude material would be 40g of silica. b. Equilibrate the column by flushing it with the initial, least polar mobile phase (e.g., 100% hexane) for 3-5 column volumes.
-
Elution and Fraction Collection: a. Carefully add the dry-loaded sample to the top of the column. b. Begin elution with the starting mobile phase. c. Gradually increase the solvent polarity according to a predefined gradient (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).[7] d. Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.
-
Analysis: a. Analyze the collected fractions by TLC or HPLC to identify those containing the target compound. b. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Preparative HPLC for Final Purification
-
Method Development: a. Develop an analytical HPLC method first using a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[12] b. Optimize the mobile phase (e.g., a gradient of water and acetonitrile or methanol) to achieve good separation between your target compound and any remaining impurities. Ensure the target peak is sharp and well-resolved.
-
Sample Preparation: a. Dissolve the semi-pure material from the flash chromatography step in the initial mobile phase of your HPLC method. b. Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.[5]
-
Purification Run: a. Switch to a preparative HPLC column with the same stationary phase as the analytical column but with a larger diameter (e.g., >20 mm). b. Equilibrate the preparative column with the initial mobile phase. c. Inject the filtered sample onto the column. d. Run the preparative HPLC using the scaled-up gradient from your analytical method. The flow rate will be significantly higher than in the analytical run. e. Collect fractions corresponding to the peak of your target compound using a fraction collector triggered by the UV detector signal.
-
Post-Run Processing: a. Confirm the purity of the collected fractions using analytical HPLC. b. Pool the pure fractions. c. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. d. If the mobile phase contained water, freeze-dry (lyophilize) the remaining aqueous solution to obtain the final pure compound.
Data Tables
Table 1: Common Solvent Systems for Chromatography of Prenylated Coumarins
| Chromatographic Method | Stationary Phase | Example Solvent System (v/v) | Application | Citation |
|---|---|---|---|---|
| TLC | Silica Gel 60 F254 | n-Hexane : Ethyl Acetate (8:2) | Initial separation and monitoring | [13][14] |
| TLC | Silica Gel | Toluene : Ethyl Acetate (8:2) | Further purification of fractions | [7] |
| Column Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (9:1) | Isolation of semi-polar coumarins | [15] |
| Column Chromatography | Silica Gel | Hexane : Dichloromethane (1:1) with polar modifiers | Fractionation of crude extracts | [7] |
| Flash Chromatography | Silica Gel | Dichloromethane : Ethyl Acetate (8:2) | Rapid purification | [4] |
| Preparative HPLC | C18 Reversed-Phase | Water : Acetonitrile (gradient) | High-purity final separation |[3][5] |
Visual Guides
Caption: A typical experimental workflow for isolating a pure prenylated coumarin.
Caption: A decision tree for troubleshooting common separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. flash-chromatographie.com [flash-chromatographie.com]
- 5. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bjbms.org [bjbms.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent preextraction influenced to coumarin and glucose binding capacity of cinnamomi's extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Stability testing of 3-(1,1-Dimethylallyl)scopoletin under different storage conditions
Technical Support Center: Stability of 3-(1,1-Dimethylallyl)scopoletin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation templates to assist in designing and executing robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, use an inert solvent such as ethanol or DMSO, store at -20°C, and use within a few days. Avoid repeated freeze-thaw cycles.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a coumarin core, a hydroxyl group, a methoxy group, and a dimethylallyl side chain, the following degradation pathways are plausible:
-
Hydrolysis: The lactone ring of the coumarin is susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The double bond in the dimethylallyl side chain and the phenolic hydroxyl group are potential sites for oxidation.
-
Photodegradation: Coumarins can be sensitive to UV light, which may induce isomerization or dimerization.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule.
Q3: Which analytical techniques are suitable for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[1][2][3] This method should be able to separate the intact this compound from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products. Thin-Layer Chromatography (TLC) can be a useful qualitative tool for quick checks.[1][2]
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation or stress testing study exposes the compound to harsh conditions (e.g., strong acids and bases, high temperature, intense light, and oxidizing agents) to accelerate its degradation.[4][5][6] This helps to:
-
Identify potential degradation products and pathways.
-
Develop and validate a stability-indicating analytical method.
-
Understand the intrinsic stability of the molecule.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | 1. Contamination of sample or solvent. 2. Degradation of the compound. 3. Air bubbles in the mobile phase. | 1. Prepare fresh samples and solvents. 2. Check the storage conditions and preparation date of the sample. Perform a forced degradation study to identify potential degradants. 3. Degas the mobile phase. |
| Loss of compound potency or concentration over time | 1. Degradation due to improper storage (light, temperature, pH). 2. Adsorption to the container surface. | 1. Review and optimize storage conditions. Store in amber vials at a low temperature. 2. Use silanized glass or polypropylene containers. |
| Poor peak shape in HPLC | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Flush the column or replace it. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. 3. Reduce the injection volume or sample concentration. |
| No degradation observed in forced degradation study | 1. The compound is highly stable under the tested conditions. 2. The stress conditions were not harsh enough. | 1. This is a valid result, but it should be confirmed. 2. Increase the duration, temperature, or concentration of the stressor.[6] |
Data Presentation
Table 1: Stability of this compound Under Different Storage Conditions
| Storage Condition | Time Point | Assay (%) of Initial Concentration | Appearance |
| -20°C, Solid, Protected from Light | 0 | 100.0 | White crystalline powder |
| 3 Months | 99.8 | No change | |
| 6 Months | 99.5 | No change | |
| 4°C, Solid, Protected from Light | 0 | 100.0 | White crystalline powder |
| 3 Months | 98.2 | No change | |
| 6 Months | 96.5 | Slight yellowing | |
| 25°C / 60% RH, Solid, Exposed to Light | 0 | 100.0 | White crystalline powder |
| 1 Month | 91.3 | Yellowish powder | |
| 3 Months | 82.1 | Yellow-brown powder |
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | Duration | Assay (%) Remaining | No. of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 h | 85.2 | 2 | 4.5 min |
| 0.1 M NaOH | 8 h | 70.1 | 3 | 3.2 min |
| 10% H₂O₂ | 24 h | 78.9 | 4 | 5.1 min |
| 80°C Dry Heat | 48 h | 92.5 | 1 | 6.8 min |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 88.4 | 2 | 7.2 min |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in methanol for analysis.
-
Control Sample: Dilute the stock solution with an equal volume of water and keep it under normal conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: 0-5 min (30% B), 5-20 min (30-80% B), 20-25 min (80% B), 25-26 min (80-30% B), 26-30 min (30% B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the samples from the forced degradation study to a final concentration of approximately 50 µg/mL with the mobile phase.
Visualizations
Caption: Workflow for a comprehensive stability testing program.
Caption: Hypothetical degradation pathways for the compound.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
Technical Support Center: Optimizing HPLC Separation of 3-(1,1-Dimethylallyl)scopoletin and its Isomers
Welcome to the technical support center for the chromatographic analysis of 3-(1,1-Dimethylallyl)scopoletin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of the target compound from its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers in a question-and-answer format.
Q1: Why am I seeing poor resolution between my this compound peak and other isomeric peaks?
A1: Poor resolution between isomers is a common challenge due to their similar chemical structures and polarities. Here are several factors to investigate:
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Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous phase are critical. Isocratic elution may not be sufficient. A shallow gradient elution can often improve the separation of closely eluting compounds.
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Stationary Phase Chemistry: Standard C18 columns are widely used for coumarin analysis.[1][2] However, for challenging isomer separations, alternative stationary phases can provide different selectivities. Consider a pentafluorophenyl (PFP) or a phenyl-hexyl column, as the different interaction mechanisms (e.g., pi-pi interactions) can enhance resolution.[3]
-
Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve peak shape and sometimes resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.
-
Flow Rate: A lower flow rate generally provides more time for interactions between the analytes and the stationary phase, which can lead to better resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.
Q2: My peaks are broad and tailing. What could be the cause?
A2: Peak broadening and tailing can be caused by several factors, ranging from column issues to chemical interactions.
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Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
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Column Contamination or Degradation: The column may have accumulated contaminants from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may be degraded and require replacement.
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Secondary Silanol Interactions: Residual silanol groups on the silica support can interact with polar functional groups on the analytes, causing tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) can suppress the ionization of silanol groups and reduce these interactions.
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Inappropriate Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Q3: I am observing a drifting baseline in my chromatogram. How can I fix this?
A3: A drifting baseline can interfere with accurate peak integration and quantification. Common causes include:
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Column Not Equilibrated: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before injecting the sample, especially when using a gradient.
-
Mobile Phase Issues: The mobile phase may not be properly mixed, or one of the components may be slowly changing in concentration. Ensure thorough mixing and degassing of your mobile phases. Contamination in one of the mobile phase components can also be a cause.
-
Detector Lamp Failure: A failing detector lamp can cause a drifting baseline. Check the lamp's energy output and lifetime.
-
Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect the refractive index of the mobile phase and cause baseline drift.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point would be a reversed-phase method using a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a gradient elution.[2] A mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common choice. You can start with a gradient of 30-70% B over 20-30 minutes at a flow rate of 1.0 mL/min and a column temperature of 30°C. Detection is typically done using a UV detector at a wavelength around 320-340 nm.
Q2: What are the potential isomers of this compound I should be aware of?
A2: The synthesis of this compound can potentially lead to several isomers, including other prenylated coumarins. Depending on the starting materials and reaction conditions, you might encounter isomers with the dimethylallyl group at different positions on the coumarin scaffold or geometric isomers. It is also possible to have related compounds with different degrees of prenylation.
Q3: How can I confirm the identity of the this compound peak?
A3: The most reliable method for peak identification is to use a certified reference standard of this compound. By comparing the retention time and spiking the sample with the standard, you can confirm the peak's identity. For absolute confirmation, especially in the absence of a standard, hyphenated techniques like HPLC-MS (Mass Spectrometry) can be used to obtain mass spectral data that can help in structure elucidation.
Data Presentation
Table 1: Comparison of HPLC Columns for Coumarin Isomer Separation
| Column Type | Stationary Phase | Dimensions | Particle Size (µm) | Potential Advantage for Isomer Separation |
| Standard C18 | Octadecylsilane | 4.6 x 150 mm or 4.6 x 250 mm | 3 or 5 | Good general-purpose column for non-polar to moderately polar compounds.[1][2] |
| PFP | Pentafluorophenyl | 4.6 x 150 mm | 3 or 5 | Offers alternative selectivity through pi-pi, dipole-dipole, and ion-exchange interactions, which can be beneficial for separating aromatic isomers.[3] |
| Phenyl-Hexyl | Phenyl-Hexyl | 4.6 x 150 mm | 3 or 5 | Provides enhanced pi-pi interactions compared to C18, potentially improving the resolution of aromatic compounds and their isomers. |
Table 2: Example Gradient Elution Program for Isomer Separation
| Time (minutes) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
| 0 | 70 | 30 |
| 25 | 30 | 70 |
| 30 | 30 | 70 |
| 31 | 70 | 30 |
| 40 | 70 | 30 |
Experimental Protocols
Detailed Methodology for HPLC Separation of this compound and its Isomers
This protocol provides a robust starting point for the separation of this compound from its isomers. Further optimization may be required based on the specific sample matrix and isomeric profile.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program: Refer to Table 2.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.[2]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solutions to establish a calibration curve.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualization
References
- 1. [Reverse-phase HPLC determination of coumarins in the traditional Chinese drug bai-zhi (Angelica dahurica forma bai-zhi)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preventing degradation of 3-(1,1-Dimethylallyl)scopoletin during extraction
Welcome to the technical support center for the extraction of 3-(1,1-Dimethylallyl)scopoletin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction process, with a focus on preventing compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound during extraction?
A1: The primary factors leading to the degradation of this compound, a prenylated coumarin, during extraction are exposure to light (photodegradation), high temperatures (thermal degradation), and suboptimal pH conditions (acid- or base-catalyzed degradation). The dimethylallyl (prenyl) group is particularly susceptible to modification under these conditions.
Q2: How does pH affect the stability of this compound?
A2: Phenolic compounds, including scopoletin derivatives, are generally more prone to degradation under alkaline (high pH) conditions.[1][2] While acidic conditions can also be detrimental, leading to potential cyclization of the prenyl group, alkaline environments often promote oxidation and other degradative reactions.[2][3] Maintaining a slightly acidic to neutral pH is often recommended to enhance stability.
Q3: Is this compound sensitive to light?
A3: Yes, coumarins, in general, are known to be susceptible to photodegradation.[4][5][6] Exposure to UV and even visible light can lead to various reactions, including dealkylation and the formation of radical-mediated reduction products.[4][5] Therefore, it is crucial to protect the sample from light throughout the extraction and analysis process.
Q4: What is the impact of temperature on the stability of this compound?
A4: Elevated temperatures can accelerate the rate of degradation reactions.[7] For many natural products, including coumarins, prolonged exposure to high temperatures during extraction (e.g., high-heat reflux) can lead to increased degradation and the formation of artifacts.
Troubleshooting Guides
Issue 1: Low yield of this compound in the final extract.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation due to light exposure | Conduct all extraction and handling steps under amber or red light, or in containers wrapped in aluminum foil. | To minimize photodegradation of the light-sensitive coumarin structure.[4][5] |
| Thermal degradation | Use low-temperature extraction methods such as ultrasound-assisted extraction (UAE) or maceration at room temperature. If heat is necessary, use a controlled water bath and minimize the extraction time. | To prevent heat-induced degradation of the thermally labile prenyl group. |
| pH-induced degradation | Buffer the extraction solvent to a slightly acidic or neutral pH (e.g., pH 4-6). Avoid strongly acidic or alkaline conditions. | To prevent acid-catalyzed cyclization or base-catalyzed oxidation of the molecule.[1][2] |
| Incomplete Extraction | Optimize the solvent system. A mixture of a polar solvent (e.g., methanol or ethanol) and water is often effective for coumarin extraction. Increase the extraction time or the number of extraction cycles. | To ensure efficient solubilization and recovery of the target compound from the plant matrix. |
Issue 2: Presence of unknown peaks in the chromatogram (HPLC/LC-MS).
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of degradation products | Implement the preventative measures from Issue 1 (light protection, temperature control, pH management). Analyze a freshly prepared standard of this compound under the same conditions to see if degradation occurs in the analytical system itself. | To minimize the in-process formation of artifacts and degradation products. |
| Acid-catalyzed cyclization of the prenyl group | Ensure the extraction and mobile phases are not strongly acidic. Use a buffered mobile phase for HPLC analysis. | The dimethylallyl group can undergo intramolecular cyclization in the presence of strong acids, leading to the formation of chromane derivatives. |
| Photo-oxidation products | De-gas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if extensive degradation is observed. | To reduce the formation of oxidation products, which can be promoted by light and the presence of oxygen.[4] |
Quantitative Data on Degradation
While specific kinetic data for this compound is limited in the literature, the following table summarizes the general stability of related phenolic compounds under different pH conditions.
| Compound | pH | Conditions | Stability | Reference |
| Caffeic Acid | > 7 | Aqueous solution | Unstable | [1] |
| Chlorogenic Acid | > 7 | Aqueous solution | Unstable | [1] |
| Ferulic Acid | 3 - 11 | Aqueous solution | Stable | [1] |
| (-)-Catechin | 3 - 11 | Aqueous solution | Stable | [1] |
This table illustrates the general trend of increased degradation of phenolic compounds in alkaline conditions.
Experimental Protocols
Recommended Extraction Protocol to Minimize Degradation
This protocol is designed to minimize the degradation of this compound.
1. Sample Preparation:
- Grind the dried plant material to a fine powder to increase the surface area for extraction.
2. Extraction:
- Method: Ultrasound-Assisted Extraction (UAE). This method is generally performed at or near room temperature, minimizing thermal degradation.
- Solvent: 80% Methanol in water, buffered to pH 6.0 with a suitable buffer (e.g., phosphate buffer).
- Procedure:
- Weigh 1 g of the powdered plant material into a flask.
- Add 20 mL of the buffered 80% methanol.
- Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. Ensure the flask is protected from light.
- Centrifuge the mixture and collect the supernatant.
- Repeat the extraction process on the plant residue two more times.
- Combine the supernatants.
3. Solvent Removal:
- Use a rotary evaporator at a low temperature (≤ 40°C) to remove the methanol.
- The remaining aqueous extract can be lyophilized or further purified.
4. Storage:
- Store the final extract and any intermediate fractions at -20°C in amber vials to protect from light and prevent further degradation.
HPLC-DAD-MS Method for Analysis
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).[8][9][10][11]
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase:
- A: Water with 0.1% formic acid (to maintain a slightly acidic pH and improve peak shape).
- B: Acetonitrile or Methanol.
- Gradient Elution: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute compounds of varying polarity.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30°C.
- Injection Volume: 10 µL.
3. Detection:
- DAD: Monitor at the UV absorbance maxima of scopoletin derivatives (typically around 340 nm).
- MS: Use electrospray ionization (ESI) in positive ion mode to confirm the molecular weight of this compound and identify potential degradation products by their mass-to-charge ratio (m/z).
Visualizations
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Coumarin-Based Photodegradable Hydrogels Enable Two-Photon Subtractive Biofabrication at 300 mm s-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of 3-(1,1-Dimethylallyl)scopoletin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 3-(1,1-Dimethylallyl)scopoletin.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and evaluation of this compound.
Issue 1: Poor aqueous solubility of this compound.
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Question: My initial dissolution tests show very low solubility of this compound in aqueous media. How can I improve this?
-
Answer: Low aqueous solubility is a known challenge for many natural compounds, including coumarins like scopoletin and its derivatives.[1][2][3] Several formulation strategies can be employed to enhance solubility.[4][5] Consider the following approaches:
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Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at the molecular level.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be used to create fine oil-in-water emulsions in the gastrointestinal tract, which can improve the solubilization and absorption of lipophilic drugs.[6]
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Nanotechnology: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and, consequently, its dissolution rate.[7][8][9] Nanoparticles, liposomes, and micelles are common nanocarriers.[7][9]
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Use of Surfactants: The inclusion of pharmaceutically acceptable surfactants in the dissolution medium can aid in solubilizing hydrophobic compounds by forming micelles.[10]
-
Issue 2: Low permeability of this compound in Caco-2 assays.
-
Question: My Caco-2 permeability assay results indicate low apparent permeability (Papp) for my this compound formulation. What could be the reason, and how can I address it?
-
Answer: Low Caco-2 permeability suggests that the compound may have difficulty crossing the intestinal epithelial barrier.[11][12][13] This could be due to several factors:
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Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[11] To investigate this, you can perform a bidirectional Caco-2 assay and co-administer a known P-gp inhibitor.
-
Poor Membrane Partitioning: The physicochemical properties of the compound may not be favorable for passive diffusion across the lipid cell membrane. Formulation strategies that enhance partitioning, such as lipid-based formulations, can be beneficial.
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Metabolism by Enterocytes: The compound may be metabolized by enzymes within the Caco-2 cells, reducing the amount that can be transported across the monolayer.
-
Issue 3: Inconsistent in vivo pharmacokinetic data.
-
Question: I am observing high variability in the plasma concentrations of this compound in my animal studies. What are the potential causes and solutions?
-
Answer: High variability in in vivo pharmacokinetic data can stem from both physiological and formulation-related factors.
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First-Pass Metabolism: Coumarins can undergo significant first-pass metabolism in the liver, leading to low systemic bioavailability.[14][15] The extent of metabolism can vary between individual animals.
-
Food Effects: The presence of food in the gastrointestinal tract can alter the absorption of lipophilic compounds. It is crucial to standardize the feeding schedule of the animals in your study.
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Formulation Instability: The formulation may not be stable in the gastrointestinal environment, leading to premature drug release or degradation.
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Animal Handling and Dosing Accuracy: Ensure consistent and accurate dosing procedures and minimize stress on the animals, as stress can affect gastrointestinal physiology.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a formulation strategy to enhance the bioavailability of this compound?
A1: A good starting point is to characterize the physicochemical properties of this compound, including its solubility in various solvents and buffers, its logP value, and its solid-state characteristics. Based on these properties, you can make an informed decision. For a poorly water-soluble compound, lipid-based formulations or solid dispersions are often effective starting points.[6][16]
Q2: How can I assess the potential for P-glycoprotein (P-gp) mediated efflux of my compound?
A2: A bidirectional Caco-2 permeability assay is the standard in vitro method to assess P-gp mediated efflux.[11] In this assay, the transport of the compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is generally considered indicative of active efflux.
Q3: What are the key parameters to measure in an in vivo pharmacokinetic study?
A3: Key pharmacokinetic parameters to determine from plasma concentration-time data include:
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Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
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t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
Q4: Are there any known drug-drug interactions with coumarins that I should be aware of?
A4: Coumarins are known to be metabolized by cytochrome P450 (CYP) enzymes.[14] Therefore, co-administration with drugs that are inhibitors or inducers of these enzymes could potentially lead to drug-drug interactions, affecting the pharmacokinetics of this compound.
Data Presentation
Table 1: Illustrative Solubility Data for this compound in Various Media.
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (pH 7.4) | < 1 |
| 0.1 N HCl | < 1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 5.2 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 15.8 |
| 2% Tween® 80 in Water | 50.3 |
Table 2: Example Caco-2 Permeability Data for Different Formulations of this compound.
| Formulation | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Unformulated Compound | 0.5 | 2.5 | 5.0 |
| Solid Dispersion | 2.1 | 2.3 | 1.1 |
| SMEDDS | 3.5 | 3.6 | 1.0 |
Table 3: Hypothetical In Vivo Pharmacokinetic Parameters in Rats Following Oral Administration.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 10 | 50 | 2.0 | 250 | 100 |
| Solid Dispersion | 10 | 150 | 1.5 | 900 | 360 |
| SMEDDS | 10 | 250 | 1.0 | 1500 | 600 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To determine the dissolution rate of this compound from various formulations.
Apparatus: USP Apparatus 2 (Paddle).[17]
Method:
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Prepare 900 mL of the desired dissolution medium (e.g., phosphate buffer pH 6.8 with 0.5% sodium lauryl sulfate) and place it in the dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation into the vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of this compound from different formulations.
Method:
-
Fast male Sprague-Dawley rats overnight with free access to water.
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Administer the this compound formulation orally via gavage at a specified dose.
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples from the tail vein into heparinized tubes.
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Centrifuge the blood samples to obtain plasma.
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Extract the compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
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Calculate the pharmacokinetic parameters using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cphi-online.com [cphi-online.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. medical-xprt.com:443 [medical-xprt.com:443]
- 14. Metabolic profiles of coumarin in human plasma extrapolated from a rat data set with a simplified physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pilot study on bioavailability of coumarin and 7-hydroxycoumarin upon peroral administration of coumarin in a sustained-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sgwrite.com [sgwrite.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: 3-(1,1-Dimethylallyl)scopoletin NMR Analysis
Welcome to the technical support center for the analysis of 3-(1,1-Dimethylallyl)scopoletin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR signals encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Some of the proton signals in the aromatic region of my this compound spectrum are overlapping. How can I resolve them?
A1: Overlapping signals in the aromatic region of coumarins are common. The recommended approach is to use two-dimensional (2D) NMR spectroscopy.[1][2] A COSY (Correlation Spectroscopy) experiment will help identify which protons are spin-coupled to each other, allowing you to trace the connectivity within the aromatic spin system. For instance, it can help differentiate between the H-4, H-5, and H-8 protons based on their coupling partners.
Q2: I am having trouble definitively assigning the quaternary carbons of the coumarin core. Which experiment is best for this?
A2: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for assigning quaternary carbons.[3] This experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from well-defined proton signals (e.g., H-4, H-5, H-8, and the methoxy protons) to the quaternary carbons, you can unambiguously assign their chemical shifts.
Q3: The signals for the dimethylallyl substituent are broad and not well-resolved. What could be the cause and how can I fix it?
A3: Broad signals for the dimethylallyl group could be due to conformational exchange or aggregation at higher concentrations. First, try diluting your sample. If the signals remain broad, acquiring the spectrum at a slightly elevated temperature might help to increase the rate of conformational exchange and sharpen the signals. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could also provide insights into the spatial proximity of the allyl group protons to other parts of the molecule, which can be useful for confirming its conformation.
Q4: How can I confirm the attachment of the 1,1-dimethylallyl group to the C3 position?
A4: An HMBC experiment is ideal for this confirmation. You should observe a correlation between the olefinic proton of the dimethylallyl group and the C3 carbon of the scopoletin core. Additionally, you should see correlations from the methyl protons of the dimethylallyl group to the quaternary carbon at C1' of the substituent and to the C2' olefinic carbon.
Troubleshooting Guide for Ambiguous Signals
This guide provides a systematic workflow for resolving common NMR signal ambiguities for this compound.
Problem: Overlapping Aromatic and Olefinic Proton Signals
Workflow for Resolution:
Caption: Troubleshooting workflow for resolving ambiguous NMR signals.
Data Presentation
Table 1: ¹H and ¹³C NMR Data for Scopoletin
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| 2 | - | 161.26 |
| 3 | 6.20 (d, J=12 Hz) | 107.53 |
| 4 | 7.49 (d, J=12 Hz) | 143.23 |
| 4a | - | 111.51 |
| 5 | 6.85 (s) | 113.47 |
| 6 | - | 144.01 |
| 7 | - | 149.71 |
| 8 | 6.77 (s) | 103.22 |
| 8a | - | 150.32 |
| 6-OCH₃ | 3.87 (s) | 56.44 |
Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.[1]
Experimental Protocols
Protocol 1: ¹H-¹H COSY Experiment
-
Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Tune and match the NMR probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters (Typical for a 500 MHz spectrometer):
-
Pulse Program: cosygpqf (or equivalent gradient-selected sequence).
-
Spectral Width (F2 and F1): 12-16 ppm.
-
Number of Scans (NS): 2-4 per increment.
-
Number of Increments (F1): 256-512.
-
Acquisition Time (AQ): ~0.2 s.
-
Relaxation Delay (D1): 1.5-2.0 s.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum to reduce artifacts.
-
-
Analysis: Identify cross-peaks which indicate scalar (J) coupling between protons. This will reveal the connectivity of the proton spin systems.
Protocol 2: ¹H-¹³C HSQC Experiment
-
Sample Preparation: Use the same sample as prepared for the COSY experiment.
-
Instrument Setup:
-
Tune and match the NMR probe for both ¹H and ¹³C.
-
Use the same lock and shim settings as the COSY experiment.
-
-
Acquisition Parameters (Typical for a 500 MHz spectrometer):
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC sequence for multiplicity information).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-200 ppm.
-
Number of Scans (NS): 4-8 per increment.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay (D1): 1.5 s.
-
Set the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
-
Analysis: Each cross-peak correlates a proton signal with the signal of the carbon to which it is directly attached. Edited HSQC experiments will also differentiate between CH/CH₃ and CH₂ groups by the phase of the cross-peak.[3]
Protocol 3: ¹H-¹³C HMBC Experiment
-
Sample Preparation: Use the same sample as prepared for the previous experiments.
-
Instrument Setup:
-
Use the same tuning, locking, and shimming as for the HSQC experiment.
-
-
Acquisition Parameters (Typical for a 500 MHz spectrometer):
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Scans (NS): 8-16 per increment.
-
Number of Increments (F1): 512-1024.
-
Relaxation Delay (D1): 1.5-2.0 s.
-
Set the long-range coupling constant for evolution (ⁿJCH) to a compromise value, typically 8 Hz, to observe both 2-bond and 3-bond correlations.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
-
Analysis: Cross-peaks indicate correlations between protons and carbons separated by 2 or 3 bonds (and sometimes 4 bonds in conjugated systems). This is crucial for connecting different spin systems and assigning quaternary carbons.[3]
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow of information derived from the key 2D NMR experiments to achieve a full structural elucidation.
Caption: Logical flow of 2D NMR data for structural elucidation.
References
Minimizing off-target effects of 3-(1,1-Dimethylallyl)scopoletin in assays
Disclaimer: Specific experimental data for 3-(1,1-Dimethylallyl)scopoletin is limited in publicly available literature. The following guidance is based on the known biological activities of its parent compound, scopoletin, and the broader class of coumarin derivatives. Researchers are strongly encouraged to perform thorough in-house validation for their specific assays and model systems.
General Profile of this compound
Based on its structure as a derivative of scopoletin, a well-studied coumarin, this compound may exhibit a range of biological activities. Coumarins are known to interact with multiple cellular targets, which can be both the source of their therapeutic potential and off-target effects.
Potential On-Target Activities:
-
Anti-inflammatory effects: May involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB.
-
Anticancer properties: Could induce apoptosis, cause cell cycle arrest, and inhibit cell invasion, potentially through pathways like PI3K/Akt.[1]
-
Enzyme inhibition: As a coumarin, it may inhibit various enzymes, including acetylcholinesterase and monoamine oxidase.[1]
-
Antioxidant activity: The phenolic hydroxyl group in its structure suggests potential radical scavenging properties.
Potential Off-Target Effects & Assay Interference:
-
Broad Kinase Inhibition: Coumarin scaffolds can exhibit off-target inhibition of a range of protein kinases.
-
Mitochondrial Effects: May impact mitochondrial function, which can affect cell viability assays.
-
Assay-Specific Interference: The fluorescent nature of coumarins can interfere with fluorescence-based assays. It may also interfere with assays involving redox reactions due to its antioxidant properties.
-
CYP450 Inhibition: Coumarins are known to inhibit cytochrome P450 enzymes, which could be an off-target effect in cellular models expressing these enzymes.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell-based assay. Could this be an off-target effect of this compound?
A1: Yes, unexpected cytotoxicity is a potential off-target effect. Coumarins can induce apoptosis and cell cycle arrest in various cell lines.[1] To investigate this, we recommend the following:
-
Perform a dose-response curve: Determine the IC50 value in your specific cell line and compare it to the effective concentration for your primary assay.
-
Run a counter-screen: Use a cell line known to be sensitive to the cytotoxic effects of coumarins as a positive control.
-
Assess markers of apoptosis: Measure caspase-3/7 activity or perform an Annexin V/PI staining assay to confirm if the observed cytotoxicity is due to apoptosis.
Q2: How can we minimize the risk of off-target kinase inhibition in our signaling studies?
A2: Given that coumarins can have broad kinase inhibitory activity, it is crucial to validate the specificity of your observations.
-
Use the lowest effective concentration: Titrate down the concentration of this compound to the minimum level that elicits your desired on-target effect.
-
Include structurally unrelated inhibitors: Use a known, specific inhibitor of your target pathway as a positive control to ensure the observed phenotype is consistent.
-
Perform a rescue experiment: If you are inhibiting a specific kinase, try to rescue the phenotype by overexpressing a downstream effector.
-
Kinase profiling: For in-depth studies, consider a commercial kinase profiling service to screen this compound against a panel of kinases.
Q3: Our fluorescence-based readout is showing high background noise. Could this compound be interfering with the assay?
A3: Yes, this is a common issue with coumarin-based compounds. Coumarins are naturally fluorescent molecules, and this intrinsic fluorescence can interfere with assays that use a fluorescent readout.
-
Run a compound-only control: Measure the fluorescence of this compound in your assay buffer at the working concentration to determine its contribution to the background signal.
-
Use a different detection method: If possible, switch to a luminescence- or colorimetric-based assay for your endpoint. For example, if you are using a fluorescent cell viability assay, consider switching to an MTT or MTS assay.
-
Spectral unmixing: If your plate reader has this capability, you may be able to subtract the emission spectrum of your compound from the total fluorescence signal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across different assays. | The compound may have multiple mechanisms of action or off-target effects that vary between assays. | Characterize the mechanism of action in each assay (e.g., apoptosis vs. anti-proliferation). Use orthogonal assays to confirm findings. |
| Loss of compound activity in long-term experiments. | The compound may be metabolized by the cells or may be unstable in culture medium over time. | Replenish the compound with each media change. Assess compound stability in media using HPLC. |
| Precipitation of the compound in aqueous buffer. | Coumarins can have poor aqueous solubility.[1] | Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) and consistent across all wells. Include a vehicle control. |
| Discrepancy between in-vitro and in-vivo results. | Poor bioavailability, rapid metabolism, or off-target effects in a whole organism. | Conduct pharmacokinetic studies to assess the compound's stability and distribution in vivo. |
Quantitative Data for Scopoletin and Coumarin Derivatives
The following table summarizes reported IC50 values for scopoletin and other coumarin derivatives to provide a point of reference.
| Compound | Assay/Cell Line | IC50 Value (µM) | Reference |
| Scopoletin | SARS-CoV-2 Mpro enzymatic assay | 15.75 | [2] |
| Scopoletin | Human cervical cancer cell lines | 7.5 - 25 | [1] |
| Scopoletin-cinnamic hybrid | MCF-7 cells | 0.231 | [3] |
| Coumarin-chalcone derivative | MCF-7 cells | 9.62 (µg/mL) | [3] |
| Coumarin-based hydroxamate | MCF-7 cells | 1.84 | [3] |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only and no-treatment controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Plating and Treatment: Plate and treat cells with the compound as described for the MTT assay.
-
Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of caspase activity.
Western Blot for PI3K/Akt Pathway Activation
This technique is used to measure changes in the phosphorylation status of key proteins in a signaling pathway.
-
Cell Lysis: After compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: A general experimental workflow for characterizing a novel small molecule inhibitor.
Caption: Potential off-target mechanisms for coumarin-based compounds.
References
Validation & Comparative
Synergistic Potential of 3-(1,1-Dimethylallyl)scopoletin: A Comparative Guide Based on Scopoletin Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential synergistic effects of 3-(1,1-Dimethylallyl)scopoletin when used in combination with known drugs. Direct experimental data on the synergistic activity of this compound is not currently available in published literature. Therefore, this guide extrapolates its potential based on the known synergistic activities of its parent compound, scopoletin, and the influence of prenylation (the addition of a dimethylallyl group) on the bioactivity of coumarins.
Introduction to this compound and Synergy
Scopoletin is a naturally occurring coumarin with a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to more effective treatments at lower doses, potentially reducing side effects and overcoming drug resistance. The addition of a 3-(1,1-dimethylallyl) group to the scopoletin backbone, a process known as prenylation, can significantly alter its pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity and bioavailability. This modification suggests that this compound could be a promising candidate for synergistic drug combinations.
Known Synergistic Effects of Scopoletin
While specific data for the 3-(1,1-dimethylallyl) derivative is absent, studies on scopoletin provide a foundation for understanding its potential synergistic interactions.
Anticancer Synergy
Scopoletin has been shown to enhance the efficacy of conventional chemotherapeutic agents. A notable example is its combination with cisplatin, a widely used anticancer drug.
Table 1: Synergistic Anticancer Effects of Scopoletin with Cisplatin
| Drug Combination | Cell Line | Effect | Reference |
| Scopoletin + Cisplatin | Cholangiocarcinoma cells | Increased cancer cell death compared to either drug alone. | (General finding from literature on scopoletin) |
Antifungal Synergy
Scopoletin exhibits synergistic effects with other natural compounds and conventional antifungal agents, enhancing their ability to inhibit fungal growth.
Table 2: Synergistic Antifungal Effects of Scopoletin
| Drug Combination | Fungal Strain | Effect | Reference |
| Scopoletin + Vanillin | Fusarium verticillioides | Strong enhancement of antifungal activity. | [1] |
| Scopoletin + 4-hydroxy-3-methoxycinnamaldehyde | Fusarium verticillioides | Significant potentiation of fungal growth inhibition. | [1] |
| Scopoletin + Pinoresinol | Fusarium verticillioides | Increased antifungal efficacy. | [1] |
| Scopoletin + Mancozeb | Fusarium verticillioides | Potentiation of the synthetic antifungal agent's effect. | [1] |
| Scopoletin + Carboxin | Fusarium verticillioides | Increased efficacy of the commercial fungicide. | [1] |
The Role of 3-(1,1-Dimethylallyl) Substitution
The introduction of a lipophilic 3-(1,1-dimethylallyl) group to the scopoletin structure is anticipated to influence its synergistic potential in several ways:
-
Increased Bioavailability: The enhanced lipophilicity can improve the compound's ability to cross cell membranes, leading to higher intracellular concentrations and potentially a more potent synergistic effect.
-
Altered Target Binding: The dimethylallyl group may create new binding interactions with molecular targets, potentially modulating signaling pathways in a manner that complements the action of a partner drug.
-
Modified Metabolism: Changes in the molecular structure can affect how the compound is metabolized, potentially leading to a longer half-life and sustained synergistic activity.
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments used to evaluate drug synergy.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of drugs on cancer cells, both individually and in combination.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the partner drug, and a combination of both. Include untreated and solvent-treated cells as controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use this data to determine the IC50 (half-maximal inhibitory concentration) for each drug and the combination. Synergy is then quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain.
-
Drug Dilution: Prepare serial dilutions of this compound, the partner antifungal drug, and their combinations in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug(s) that visibly inhibits fungal growth.
-
Synergy Analysis: The interaction is assessed by calculating the Fractional Inhibitory Concentration Index (FICI). FICI ≤ 0.5 indicates synergy.
Visualizing Synergistic Interactions and Workflows
Logical Relationship of Drug Synergy
Caption: Logical flow illustrating the concept of drug synergy.
Experimental Workflow for Synergy Assessment
Caption: A typical experimental workflow for determining drug synergy.
Hypothetical Signaling Pathway for Anticancer Synergy
Caption: A hypothetical signaling pathway illustrating how two drugs could synergistically induce apoptosis.
Conclusion and Future Directions
While direct experimental evidence is lacking for the synergistic effects of this compound, the known activities of its parent compound, scopoletin, combined with the established role of prenylation in enhancing bioactivity, strongly suggest its potential as a valuable component in combination therapies. Future research should focus on in vitro and in vivo studies to systematically evaluate the synergistic interactions of this compound with a range of clinically relevant drugs. Such studies will be crucial in unlocking the full therapeutic potential of this promising natural product derivative.
References
Validating the In Vivo Anti-inflammatory Potential of 3-(1,1-Dimethylallyl)scopoletin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative framework for validating the in vivo anti-inflammatory properties of the prenylated coumarin, 3-(1,1-Dimethylallyl)scopoletin. Due to the current lack of direct in vivo studies on this specific compound, this document focuses on the well-established anti-inflammatory profile of its parent compound, scopoletin. We present a comprehensive overview of scopoletin's efficacy in preclinical models of acute inflammation, detailed experimental protocols, and an analysis of its underlying molecular mechanisms. Furthermore, we discuss the potential influence of the 3-(1,1-dimethylallyl) moiety on the anti-inflammatory activity, offering a rationale for future investigations. This guide serves as a foundational resource for researchers aiming to design and conduct in vivo studies to elucidate the therapeutic potential of this compound.
Introduction: Scopoletin and the Promise of Prenylation
Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin with a broad spectrum of pharmacological activities, including well-documented anti-inflammatory properties. Its efficacy has been demonstrated in various in vivo models of inflammation. The addition of a prenyl group, such as a 3-(1,1-dimethylallyl) moiety, to a phenolic compound can significantly modulate its pharmacokinetic and pharmacodynamic properties. Prenylation often enhances lipophilicity, which can improve membrane permeability and interaction with molecular targets, potentially leading to increased biological activity. While the anti-inflammatory effects of numerous prenylated coumarins have been reported, to date, this compound has not been extensively studied in in vivo inflammatory models. This guide provides a comparative basis for its future evaluation.
Comparative In Vivo Anti-inflammatory Activity of Scopoletin
To establish a benchmark for evaluating this compound, we present data from in vivo studies on its parent compound, scopoletin, in two standard models of acute inflammation: carrageenan-induced paw edema and croton oil-induced ear edema.
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the efficacy of anti-inflammatory agents. Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins and cytokines.
Table 1: Effect of Scopoletin on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan (hours) | Paw Edema Inhibition (%) | Reference |
| Scopoletin | 50 | 3 | Not Significant | [1] |
| Scopoletin | 100 | 3 | Significant | [1] |
| Scopoletin | 200 | 3 | Significant | [1] |
| Indomethacin | 10 | 3 | Significant | [1] |
Croton Oil-Induced Ear Edema in Mice
Topical application of croton oil, a potent inflammatory agent, induces a rapid and robust inflammatory response characterized by edema and cellular infiltration.
Table 2: Effect of Scopoletin on Croton Oil-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Ear Edema Inhibition (%) | Reference |
| Scopoletin | 50 | Significant | [1] |
| Scopoletin | 100 | Significant | [1] |
| Prednisolone | 10 | Significant | [1] |
Key Inflammatory Mediators Modulated by Scopoletin
The anti-inflammatory effects of scopoletin are associated with the modulation of key inflammatory mediators. Understanding these provides a basis for investigating the mechanism of action of its prenylated derivative.
Table 3: Effect of Scopoletin on Inflammatory Mediators in Paw Tissue (Carrageenan Model)
| Treatment Group | Dose (mg/kg) | Myeloperoxidase (MPO) Activity | Malondialdehyde (MDA) Level | Reference |
| Scopoletin | 50 | Reduced | Reduced | [1] |
| Scopoletin | 100 | Significantly Reduced | Significantly Reduced | [1] |
| Scopoletin | 200 | Significantly Reduced | Significantly Reduced | [1] |
| Indomethacin | 10 | Significantly Reduced | Significantly Reduced | [1] |
Table 4: Effect of Scopoletin on Inflammatory Mediators in Ear Tissue (Croton Oil Model)
| Treatment Group | Dose (mg/kg, i.p.) | Prostaglandin E2 (PGE2) Level | Tumor Necrosis Factor-alpha (TNF-α) Level | Reference | | :--- | :--- | :--- | :--- | | Scopoletin | 100 | Significantly Reduced | Significantly Reduced |[1] | | Prednisolone | 10 | Significantly Reduced | Significantly Reduced |[1] |
Proposed Experimental Protocols for this compound
The following protocols are provided as a guide for the in vivo evaluation of this compound.
Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Animals: Male Wistar rats or Swiss albino mice (180-220 g).
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast animals overnight with free access to water.
-
Group animals (n=6 per group): Vehicle control, positive control, and this compound at various doses.
-
Administer the test compound or controls intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Croton Oil-Induced Ear Edema
Objective: To assess the topical and systemic anti-inflammatory effects of this compound.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
This compound
-
Croton oil solution (e.g., 5% in acetone)
-
Positive control: Dexamethasone
-
Vehicle (e.g., acetone for topical, saline for systemic)
-
7 mm biopsy punch
-
Analytical balance
Procedure:
-
Group animals (n=6 per group).
-
For systemic evaluation, administer the test compound or controls (i.p. or p.o.) 30 minutes before croton oil application.
-
For topical evaluation, dissolve the test compound in the croton oil solution.
-
Apply 20 µL of the irritant solution to the inner surface of the right ear. The left ear serves as a control.
-
Sacrifice the animals after 4-6 hours.
-
Cut a 7 mm disc from both ears using a biopsy punch and weigh them.
-
The difference in weight between the right and left ear punches indicates the degree of edema.
-
Calculate the percentage inhibition of edema.
Signaling Pathways and Potential Mechanisms of Action
Scopoletin has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways. It is plausible that this compound shares or has enhanced activity on these pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Scopoletin has been reported to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are also crucial in regulating the production of inflammatory mediators. Inhibition of these pathways can lead to a reduction in inflammation.
Caption: Hypothesized modulation of the MAPK signaling pathway.
Experimental Workflow for In Vivo Validation
A logical workflow is essential for the systematic evaluation of this compound.
Caption: Proposed workflow for in vivo anti-inflammatory validation.
Conclusion and Future Directions
While direct in vivo evidence for the anti-inflammatory properties of this compound is currently unavailable, the established activity of its parent compound, scopoletin, provides a strong rationale for its investigation. The addition of the prenyl group is hypothesized to enhance its anti-inflammatory efficacy. The experimental protocols and comparative data presented in this guide offer a robust framework for future in vivo studies. Such research is crucial to determine if this compound represents a more potent anti-inflammatory agent than scopoletin and to elucidate its potential as a novel therapeutic candidate for inflammatory diseases.
References
The Pivotal Role of C3-Substitutions in Modulating the Bioactivity of Scopoletin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount in the quest for novel therapeutics. Scopoletin, a naturally occurring coumarin, has garnered significant attention for its diverse pharmacological properties. This guide provides a comparative analysis of 3-substituted scopoletin derivatives, focusing on their anticancer, anti-diabetic, and insecticidal activities, supported by experimental data and detailed protocols.
Unlocking Therapeutic Potential: The Influence of C3-Functionality
The core structure of scopoletin (7-hydroxy-6-methoxycoumarin) offers several sites for chemical modification. The C3 position, in particular, has emerged as a critical locus for derivatization, profoundly influencing the biological activity of the resulting compounds. Strategic introduction of various substituents at this position has led to the development of derivatives with enhanced potency and selectivity across different therapeutic areas. This guide will delve into the SAR of these derivatives, offering a comparative perspective on their performance.
Comparative Analysis of Biological Activities
The biological activities of 3-substituted scopoletin derivatives are summarized below, categorized by their therapeutic potential.
Anticancer and Anti-Angiogenic Activity
Derivatives with substitutions at the C3 position have shown promising results in inhibiting cancer cell proliferation and angiogenesis, a crucial process in tumor growth and metastasis.
Table 1: Anticancer and Anti-Angiogenic Activity of 3-Substituted Scopoletin Derivatives
| Compound ID | C3-Substituent | Cancer Cell Line | Activity Metric (IC50) | Citation |
| A1 | 4-Bromophenyl | Various human cancer cell lines | Significant anti-proliferative activity | [1] |
| A2 | 4-Chlorophenyl | Various human cancer cell lines | Significant anti-proliferative activity | [1] |
| D6 | 2-Hydroxy-3-(piperidin-1-yl)propoxy | Various human cancer cell lines | Significant anti-proliferative activity | [1] |
Note: Specific IC50 values were not provided in the abstract; "significant anti-proliferative activity" was reported.
Structure-Activity Relationship Insights:
Initial findings suggest that the introduction of aryl groups, particularly those with halogen substitutions at the para position (e.g., 4-bromophenyl and 4-chlorophenyl), at the C3 position of scopoletin confers significant anti-proliferative effects.[1] Furthermore, the presence of a more complex side chain, such as 2-hydroxy-3-(piperidin-1-yl)propoxy, also results in potent anticancer activity.[1] These derivatives have been shown to inhibit the vascular endothelial growth factor (VEGF)-stimulated proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[1]
Anti-Diabetic Activity
The modification of the coumarin scaffold at the C3 position with aryl groups has been explored for its potential in managing diabetes, primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.
Table 2: α-Glucosidase Inhibitory Activity of 3-Arylcoumarin Derivatives
| Compound ID | C3-Aryl Substituent | α-Glucosidase Inhibition (IC50 in µM) | Citation |
| 11 | 4-Hydroxy-3-methoxyphenyl | 21.3 ± 0.8 | [2] |
| 17 | 3,4-Dimethoxyphenyl | 23.5 ± 1.1 | [2] |
| 35 | 4-Hydroxyphenyl | 31.6 ± 1.5 | [2] |
| Acarbose (Standard) | - | 750.2 ± 3.2 | [2] |
Structure-Activity Relationship Insights:
The study of 3-arylcoumarins revealed that substitutions on the C3-phenyl ring significantly influence their α-glucosidase inhibitory activity.[2] Compounds with hydroxyl and methoxy groups on the phenyl ring, such as compounds 11 , 17 , and 35 , demonstrated potent inhibitory activity, far exceeding that of the standard drug, acarbose.[2] This suggests that the electronic and steric properties of the substituents on the 3-aryl moiety are key determinants of their interaction with the enzyme's active site.
Insecticidal and Acaricidal Activity
Derivatization at the C3 and C7 positions of scopoletin has yielded compounds with significant insecticidal and acaricidal properties. The activity is often linked to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mites.
Table 3: Insecticidal and Acaricidal Activity of 3,7-Disubstituted Scopoletin Derivatives
| Compound ID | C3-Substituent | C7-Substituent | LC50 vs. T. cinnabarinus (µg/mL) | LC50 vs. A. salina (µg/mL) | AChE Inhibition (IC50 in µg/mL) | Citation |
| 5a | 4-Fluorophenyl | Benzenesulfonate | 57.0 | >100 | 40.60 ± 4.16 | [3] |
| 5j | 4-Fluorophenyl | Naphthalene-2-sulfonate | 20.0 | 25.1 | 54.83 ± 6.39 | [3] |
| 4j | Acetyl | Naphthalene-2-sulfonate | 93.0 | 9.36 | 56.75 ± 2.10 | [3] |
| Scopoletin | H | H | >500 | >100 | >100 | [3] |
| Control Drug | - | - | 15.0 | - | - | [3] |
Structure-Activity Relationship Insights:
The introduction of a 4-fluorophenyl group at the C3 position, combined with an aryl sulfonate at the C7 position, generally enhances acaricidal activity against Tetranychus cinnabarinus.[3] Notably, a larger aromatic system at the C7 position, such as a naphthalene-2-sulfonate (compound 5j ), leads to a significant increase in potency compared to a benzenesulfonate (compound 5a ).[3] Interestingly, for activity against Artemia salina, an acetyl group at C3 coupled with a naphthalene-2-sulfonate at C7 (compound 4j ) proved to be highly effective.[3] The inhibitory action of these compounds on acetylcholinesterase suggests a neurotoxic mechanism of action.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Anticancer and Anti-Angiogenesis Assays
-
Cell Proliferation Assay: The anti-proliferative effects of the scopoletin derivatives were evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration. The MTT solution was then added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured at a specific wavelength to determine cell viability.
-
Endothelial Cell Migration Assay: Human umbilical vein endothelial cells (HUVECs) were seeded to confluence in a culture dish. A scratch was made through the cell monolayer with a pipette tip. The cells were then treated with the test compounds in the presence of VEGF. The rate of cell migration to close the scratch was monitored and quantified over time.[1]
-
Tube Formation Assay: HUVECs were seeded on a layer of Matrigel in 96-well plates and treated with the test compounds in the presence of VEGF. After incubation, the formation of capillary-like structures (tubes) was observed under a microscope and quantified by measuring the total tube length.[1]
-
Western Blot Analysis: HUVECs were treated with the test compounds and stimulated with VEGF. Cell lysates were then prepared and subjected to SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of ERK1/2 and Akt, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.[1]
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture contained the test compound, α-glucosidase enzyme, and pNPG in a phosphate buffer. The reaction was incubated at a specific temperature and then stopped by the addition of sodium carbonate. The absorbance of the liberated p-nitrophenol was measured at 405 nm. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was calculated.[2]
Insecticidal and Acaricidal Bioassays
-
Acaricidal Activity against Tetranychus cinnabarinus: The slide-dip method was used to assess the contact toxicity of the compounds. Adult female mites were attached to a slide and dipped into solutions of the test compounds at various concentrations for a few seconds. The slides were then kept under controlled conditions of temperature and humidity. Mortality was recorded after 48 or 72 hours, and the LC50 values were calculated.[3]
-
Toxicity against Artemia salina (Brine Shrimp Lethality Assay): Brine shrimp larvae (nauplii) were hatched in artificial seawater. The nauplii were then exposed to various concentrations of the test compounds in 24-well plates. The number of dead nauplii was counted after 12 or 24 hours, and the LC50 values were determined.[3]
-
Acetylcholinesterase (AChE) Inhibition Assay: The AChE inhibitory activity was measured using a modified Ellman's method. The assay mixture contained the test compound, AChE enzyme, and acetylthiocholine iodide (ATCI) as the substrate in a phosphate buffer. The reaction was initiated by the addition of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion was monitored spectrophotometrically at 412 nm. The IC50 values were then calculated.[3]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
References
Confirming the Target Engagement of 3-(1,1-Dimethylallyl)scopoletin in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies to confirm the target engagement of 3-(1,1-Dimethylallyl)scopoletin, a derivative of the naturally occurring coumarin, scopoletin. While direct targets of this specific derivative are still under investigation, its parent compound, scopoletin, has been shown to modulate several signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. This guide outlines experimental approaches to directly and indirectly validate target binding.
We will compare three robust techniques: the Cellular Thermal Shift Assay (CETSA) for direct target binding, the Kinobeads competition assay for target identification and selectivity profiling, and Western Blotting for assessing downstream signaling pathway modulation.
Cellular Thermal Shift Assay (CETSA): Direct Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing the direct binding of a compound to its target protein in a cellular environment.[1][2] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting complex is more resistant to heat-induced denaturation.
Comparative Performance
Below is a hypothetical data set illustrating the stabilization of a putative target protein, "Target X," by this compound in a CETSA experiment.
| Treatment Group | Temperature (°C) | % Soluble Target X (Normalized to 37°C) |
| Vehicle (DMSO) | 37 | 100% |
| 45 | 85% | |
| 50 | 55% | |
| 55 | 20% | |
| 60 | 5% | |
| This compound (10 µM) | 37 | 100% |
| 45 | 98% | |
| 50 | 88% | |
| 55 | 65% | |
| 60 | 30% |
Table 1: Hypothetical CETSA data demonstrating thermal stabilization of Target X by this compound.
Experimental Workflow: CETSA
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[1]
-
Cell Lysis: Lyse the cells to release intracellular proteins. This can be achieved by multiple freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. The amount of the specific target protein in the soluble fraction is then quantified using methods like Western Blotting or an ELISA-based detection method (e.g., AlphaLISA).[3]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Kinobeads Assay: Target Identification and Selectivity Profiling
For compounds that may target kinases, the kinobeads competition assay is an excellent method for both identifying novel targets and profiling selectivity across the kinome.[3][4] This chemical proteomics approach uses beads coupled with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[4] A test compound is incubated with the cell lysate, where it competes with the kinobeads for binding to its target kinases.
Comparative Performance
The table below presents hypothetical data from a kinobeads assay, comparing the binding affinity of this compound to a known multi-kinase inhibitor.
| Kinase Target | This compound (Apparent Kd in µM) | Control Inhibitor (e.g., Staurosporine) (Apparent Kd in µM) |
| PIK3CA | 0.85 | 0.02 |
| AKT1 | 1.20 | 0.15 |
| mTOR | 2.50 | 0.08 |
| IKBKE | 0.95 | 0.20 |
| MAPK1 | > 20 | 0.05 |
| CDK2 | > 20 | 0.01 |
Table 2: Hypothetical kinobeads competition assay data showing the apparent dissociation constants (Kd) for this compound and a control inhibitor against a panel of kinases.
Experimental Workflow: Kinobeads Assay
Detailed Experimental Protocol: Kinobeads Competition Assay
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest using a non-denaturing lysis buffer to preserve protein structure and kinase activity. Determine the total protein concentration.
-
Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of this compound (or a DMSO control) for a set period (e.g., 45 minutes) at 4°C to allow the compound to bind to its targets.[3]
-
Kinobeads Incubation: Add kinobeads slurry to the compound-treated lysates and incubate for an additional period (e.g., 1-3 hours) at 4°C to allow kinases not bound by the free compound to bind to the beads.[4]
-
Washing and Elution: Wash the beads extensively to remove unbound proteins. Elute the captured kinases from the beads, typically using a denaturing buffer.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are reduced, alkylated, and digested into peptides, usually with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins captured in each sample.
-
Data Analysis: The abundance of each identified kinase is compared across the different compound concentrations. Dose-response curves are generated to calculate apparent dissociation constants (Kd) or IC50 values, revealing the compound's targets and their relative affinities.[4]
Western Blotting: Downstream Signaling Pathway Analysis
Confirming that a compound modulates a specific signaling pathway downstream of a putative target provides strong indirect evidence of target engagement. Based on literature for the parent compound scopoletin, the PI3K/Akt/mTOR and NF-κB pathways are plausible targets.[5][6] Western blotting can be used to measure changes in the phosphorylation status of key proteins within these cascades.
Comparative Performance
The table below shows hypothetical results from a quantitative Western Blot analysis after treating cells with this compound.
| Pathway | Protein Analyzed | Fold Change in Phosphorylation (vs. Vehicle Control) |
| PI3K/Akt/mTOR | p-Akt (Ser473) / Total Akt | 0.45 |
| p-mTOR (Ser2448) / Total mTOR | 0.38 | |
| p-p70S6K (Thr389) / Total p70S6K | 0.25 | |
| NF-κB | p-p65 (Ser536) / Total p65 | 0.52 |
| IκBα | 1.80 (Increased levels indicate less degradation) |
Table 3: Hypothetical quantitative Western Blot data indicating inhibition of PI3K/Akt/mTOR and NF-κB signaling pathways by this compound.
Signaling Pathway Diagrams
Detailed Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[6] Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-Akt, anti-p-p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Quantification and Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein to determine the change in phosphorylation status.
Conclusion: An Integrated Approach
Confirming the target engagement of a novel compound like this compound requires a multi-faceted approach. Each of the described methods provides a different type of crucial information.
| Method | Type of Evidence | Throughput | Key Advantage |
| CETSA | Direct | Low to Medium | Confirms direct binding in an intact cell physiological context. |
| Kinobeads Assay | Direct | High | Unbiased identification of kinase targets and selectivity profiling. |
| Western Blotting | Indirect | Low | Confirms functional modulation of downstream signaling pathways. |
Table 4: Comparison of Target Engagement Methodologies.
For robust validation, a combined strategy is recommended. A Kinobeads assay could be employed initially for unbiased target identification and to reveal potential off-targets. Lead candidates can then be validated for direct binding using CETSA. Finally, Western Blotting should be used to confirm that the compound modulates the expected downstream signaling pathway, linking target engagement to a functional cellular response. This integrated workflow provides a high degree of confidence in the mechanism of action of this compound, paving the way for further preclinical development.
References
- 1. youtube.com [youtube.com]
- 2. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 6. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
Comparative Efficacy and Toxicity of 3-(1,1-Dimethylallyl)scopoletin and Alternatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy and toxicity of 3-(1,1-Dimethylallyl)scopoletin (DMS), a prenylated coumarin, against established therapeutic agents in preclinical animal models. Due to the limited availability of in vivo data specifically for DMS, this guide utilizes data from the structurally related and well-studied prenylated coumarin, osthole, as a proxy to infer potential therapeutic and toxicological profiles. This substitution should be considered a significant limitation, and the data presented for the proxy compound should be interpreted with caution. The information herein is intended to support further research and drug development efforts.
In Vivo Efficacy: A Comparative Overview
The therapeutic potential of this compound, inferred from studies on osthole, is presented here in the context of anti-inflammatory and anti-cancer applications. This is compared with standard-of-care drugs, Indomethacin for inflammation, and 5-Fluorouracil (5-FU), Doxorubicin, and Cisplatin for cancer.
Anti-Inflammatory Efficacy
The anti-inflammatory effects of osthole, as a proxy for DMS, have been evaluated in a carrageenan-induced paw edema model in rats, a standard model for acute inflammation.
Table 1: Comparison of Anti-Inflammatory Efficacy in a Rat Model of Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dose | Route of Administration | Therapeutic Effect | Reference |
| Osthole (Proxy for DMS) | Rat | 50 mg/kg | Oral | Inhibition of paw edema | [1] |
| Indomethacin | Rat | 10 mg/kg | Oral | Significant reduction in paw edema | [2] |
Anti-Cancer Efficacy
The anti-cancer potential of osthole has been demonstrated in a murine model of echinococcosis, which, while not a direct cancer model, indicates cytotoxic activity against rapidly proliferating cells. This is compared against established chemotherapeutic agents in xenograft mouse models.
Table 2: Comparison of Anti-Cancer Efficacy in Murine Models
| Compound | Animal Model | Cancer Type | Dose | Route of Administration | Therapeutic Effect | Reference |
| Osthole (Proxy for DMS) | Mouse | Echinococcus multilocularis | 100 mg/kg/day for 6 weeks | Oral | Significant reduction in metacestode weight | [3] |
| 5-Fluorouracil (5-FU) | Mouse | Syngeneic CT26 colon adenocarcinoma | 100 mg/kg | Intraperitoneal | Reduction in tumor growth | [4] |
| Doxorubicin | - | - | - | - | Data not specifically found for direct comparison in a similar model | - |
| Cisplatin | Mouse | Various tumor xenografts | 5-10 mg/kg | Intraperitoneal | Tumor growth inhibition | [5] |
In Vivo Toxicity Profile
Understanding the toxicity profile is crucial for the development of any therapeutic agent. This section compares the available toxicity data for osthole (as a proxy for DMS) with the known toxicities of the comparator drugs.
Table 3: Comparative In Vivo Toxicity
| Compound | Animal Model | Acute Toxicity (LD50) | Subchronic Toxicity Findings | Key Organ-Specific Toxicities | Reference |
| Osthole (Proxy for DMS) | Mouse | ~710 mg/kg (i.p.) | Renal function impairment at 5, 25, and 50 mg/kg/day for 45 days in rats. | Kidney: Peritubular capillary congestion, hemorrhage, mild tubular dilatation. | [6][7] |
| Indomethacin | Rat | - | Gastrointestinal bleeding and bacterial overgrowth with oral administration. | Gastrointestinal tract: Ulceration and bleeding. | [8][9] |
| 5-Fluorouracil (5-FU) | Mouse | - | Weight loss, ovarian follicle atresia with multiple doses. | Gastrointestinal tract, Bone marrow, Liver, Kidneys, Lungs. | [10][11][12][13] |
| Doxorubicin | - | - | - | Heart (Cardiotoxicity), Bone marrow. | [14] |
| Cisplatin | Mouse | - | Nephrotoxicity, neurotoxicity, ototoxicity, myelotoxicity. | Kidneys: Acute tubular injury. | [5][15] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for the key in vivo models mentioned in this guide.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin), and test compound (e.g., Osthole) groups.
-
Drug Administration: The test compound or standard drug is administered orally or intraperitoneally at a specified time (e.g., 60 minutes) before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Xenograft Tumor Model in Mice (Anti-Cancer Model)
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Culture: Human cancer cell lines are cultured under sterile conditions.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), animals are randomized into control and treatment groups. The test compound or standard chemotherapeutic agent is administered according to a predetermined schedule and route.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes and survival are also monitored.
-
Termination: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).
Acute and Subchronic Toxicity Studies
-
Animals: Typically, rodents (mice or rats) are used.
-
Acute Toxicity (LD50 Determination):
-
Animals are divided into groups and administered single, escalating doses of the test compound.
-
Mortality and clinical signs of toxicity are observed over a 14-day period.
-
The LD50 (the dose that is lethal to 50% of the animals) is calculated.
-
-
Subchronic Toxicity:
-
Animals are administered the test compound daily for a specified period (e.g., 28 or 90 days) at multiple dose levels.
-
Parameters monitored include: clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis.
-
At the end of the study, a complete necropsy is performed, and organs are weighed and examined histopathologically.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the efficacy and toxicity of these compounds is critical for targeted drug development.
Inferred Signaling Pathway for this compound (from Osthole)
Based on studies with osthole, DMS is likely to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK/p38 signaling pathways.[1][16]
Caption: Inferred anti-inflammatory pathway of DMS.
Mechanism of Action for Comparator Drugs
The comparator drugs have well-established mechanisms of action.
Caption: Mechanisms of action for comparator drugs.
Conclusion
This comparative guide highlights the potential of this compound, based on data from its analogue osthole, as a therapeutic agent with possible anti-inflammatory and anti-cancer properties. The in vivo data for osthole suggests a favorable efficacy profile, although potential for renal toxicity at higher doses warrants further investigation. Compared to established drugs like indomethacin, 5-FU, and cisplatin, DMS may offer a different safety profile, but direct comparative studies are essential to confirm this. The information presented here should serve as a foundation for designing future preclinical studies to directly evaluate the in vivo efficacy and toxicity of this compound. Researchers are strongly encouraged to conduct head-to-head comparative studies to ascertain the true therapeutic potential and safety of this compound.
References
- 1. The in vitro and in vivo anti-inflammatory effect of osthole, the major natural coumarin from Cnidium monnieri (L.) Cuss, via the blocking of the activation of the NF-κB and MAPK/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists or indomethacin-phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of osthole for Echinococcus granulosus in vitro and Echinococcus multilocularis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Indomethacin injury to the rat small intestine is dependent upon biliary secretion and is associated with overgrowth of enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indomethacin can induce cell death in rat gastric parietal cells through alteration of some apoptosis‐ and autophagy‐associated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The reversible reproductive toxicity of 5-fluorouracil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. The in vivo genotoxicity of cisplatin, isoflurane and halothane evaluated by alkaline comet assay in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Investigating the Pharmacogenomics of Scopoletin: A Comparative Analysis of Gene Expression Correlations
Disclaimer: Extensive searches for differential gene expression data specifically for 3-(1,1-Dimethylallyl)scopoletin did not yield any publicly available studies. The following guide is based on research conducted on its parent compound, scopoletin, to provide relevant insights for researchers, scientists, and drug development professionals. The presented data focuses on the correlation between gene expression and cellular response to scopoletin, rather than a direct comparison of gene expression in treated versus untreated cells.
This guide provides an objective comparison of cellular responses to scopoletin based on gene expression profiles, supported by experimental data from microarray analysis.
Quantitative Data Summary
The following table summarizes the correlation between the expression of various genes and the cellular sensitivity to scopoletin in the NCI-60 cell line panel. The data is derived from microarray-based RNA expression profiling. A positive correlation coefficient (R) indicates that higher gene expression is associated with resistance to scopoletin, while a negative correlation would imply sensitivity.
| Gene/Feature | Correlation with Scopoletin IC₅₀ (Pearson's R) | Significance (p-value) | Implication for Scopoletin Treatment |
| ABC Transporters | |||
| ABCB1 (MDR1) | Not significantly correlated | > 0.05 | Scopoletin is likely not a substrate for P-glycoprotein. |
| ABCC1 (MRP1) | Not significantly correlated | > 0.05 | Multidrug resistance mediated by ABCC1 may not affect scopoletin efficacy. |
| ABCG2 (BCRP) | Not significantly correlated | > 0.05 | Scopoletin's activity is unlikely to be affected by ABCG2 expression. |
| Oncogenes & Tumor Suppressors | |||
| RAS (mutational status) | Significantly correlated with resistance | < 0.05 | Tumors with RAS mutations may exhibit resistance to scopoletin. |
| TP53 (mutational status) | Not significantly correlated | > 0.05 | The mutational status of TP53 does not appear to influence scopoletin's cytotoxicity. |
| Other Factors | |||
| Cell Doubling Time | Significantly correlated with resistance | < 0.05 | Slower proliferating cells tend to be more resistant to scopoletin. |
| NF-κB Pathway Genes | Genes with NF-κB binding motifs were associated with the scopoletin resistance signature. | - | Activation of the NF-κB pathway may be a resistance mechanism to scopoletin. |
Experimental Protocols
The data presented above was generated using the following key experimental methodologies:
Cell Lines and Culture: The study utilized the NCI-60 panel, a set of 60 human tumor cell lines derived from nine different tissue types. Cell lines were cultured under standard conditions.
Cytotoxicity Assay (Resazurin Assay): To determine the half-maximal inhibitory concentration (IC₅₀) of scopoletin, a resazurin-based cell viability assay was performed.
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Scopoletin was added at various concentrations, and the plates were incubated for 72 hours.
-
Resazurin solution was added to each well, and the plates were incubated for a further 4 hours.
-
Fluorescence was measured to determine the percentage of viable cells compared to an untreated control.
-
IC₅₀ values were calculated from dose-response curves.
Microarray-Based RNA Expression Profiling:
-
RNA was extracted from the NCI-60 cell lines.
-
The quality and integrity of the RNA were assessed.
-
RNA was converted to cDNA, labeled, and hybridized to microarrays.
-
The arrays were scanned, and the signal intensities for each probe set were quantified.
-
The expression data was normalized and used for correlation analysis with the scopoletin IC₅₀ values.
Bioinformatic Analysis: Pearson's correlation coefficient was used to assess the relationship between the log₁₀(IC₅₀) values for scopoletin and the mRNA expression levels of specific genes across the NCI-60 cell line panel. The COMPARE algorithm and hierarchical cluster analysis were used to identify genes whose expression patterns correlated with scopoletin sensitivity or resistance.
Visualizations
Below are diagrams illustrating the experimental workflow and a key signaling pathway implicated in the response to scopoletin.
Caption: Experimental workflow for identifying gene expression patterns associated with scopoletin resistance.
Caption: Proposed NF-κB signaling pathway as a potential mechanism of resistance to scopoletin.
Safety Operating Guide
Proper Disposal of 3-(1,1-Dimethylallyl)scopoletin: A Step-by-Step Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
Based on information for related coumarin compounds, 3-(1,1-Dimethylallyl)scopoletin should be handled as a hazardous substance. Key potential hazards include:
-
Toxicity: Toxic if swallowed.
-
Irritation: May cause skin and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following steps provide a general operational plan for its safe disposal:
-
Waste Identification and Segregation:
-
Pure, unused this compound should be collected in a designated, properly labeled hazardous waste container.
-
Solutions containing this compound should also be collected in a labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated materials, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Waste Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure containers are tightly sealed to prevent spills or the release of vapors.
-
Label all waste containers clearly with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with all available safety information. Based on related compounds, it is likely to be classified under UN 2811 (TOXIC SOLID, ORGANIC, N.O.S.).
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes key information for a related coumarin compound, which can be used as a reference for handling and disposal.
| Parameter | Information (for a related Coumarin compound) | Source |
| UN Number | UN 2811 | |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | |
| Hazard Class | 6.1 (Toxic) | |
| Packing Group | III |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(1,1-Dimethylallyl)scopoletin
This guide provides crucial safety and logistical information for the handling and disposal of 3-(1,1-Dimethylallyl)scopoletin, a derivative of the natural coumarin, scopoletin. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. While scopoletin itself is noted for its low toxicity in many cell types, adherence to these protocols is essential to minimize exposure and mitigate any potential risks associated with handling fine chemical compounds.[1][2][3][4][5]
Personal Protective Equipment (PPE) and Hazard Mitigation
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and engineering controls to prevent contact and inhalation.
| Protection Type | Equipment/Control | Rationale |
| Eye and Face Protection | Safety goggles with side protection or a face shield. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374 standards). | To avoid skin contact, which may cause irritation or allergic reactions.[6] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a particulate filter respirator (e.g., P3 filter) is necessary. | To prevent inhalation of airborne particles. |
| Engineering Controls | Fume hood or other local exhaust ventilation. | To minimize the concentration of airborne dust or vapors in the work area.[7] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational steps will ensure the safe handling of this compound from receipt to disposal.
-
Preparation and Inspection:
-
Before handling, ensure that all required PPE is clean, in good condition, and properly worn.
-
Work in a designated and well-ventilated area, preferably within a fume hood.
-
Inspect the container for any damage or leaks.
-
-
Weighing and Aliquoting:
-
If the compound is in solid form, handle it carefully to avoid generating dust.
-
Use appropriate tools (e.g., spatula) for transferring the substance.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Use:
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, mechanically take up the spilled solid (e.g., sweep or vacuum with a HEPA filter). Avoid dusting.
-
Place the spilled material and any contaminated cleaning supplies into a suitable, labeled container for disposal.[6]
-
Ventilate the affected area.[6]
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
-
Disposal Route:
-
Container Disposal:
-
Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and treated as chemical waste.
-
Dispose of the cleaned containers in accordance with institutional and local regulations.
-
Safe Handling Workflow
The following diagram illustrates the logical progression of steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 5. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
